(S,S)-Chiraphite
Description
Structure
2D Structure
Properties
IUPAC Name |
4,8-ditert-butyl-6-[(2S,4S)-4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yl]oxy-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66O10P2/c1-28(54-60-56-42-34(20-30(50-15)24-38(42)46(3,4)5)35-21-31(51-16)25-39(43(35)57-60)47(6,7)8)19-29(2)55-61-58-44-36(22-32(52-17)26-40(44)48(9,10)11)37-23-33(53-18)27-41(45(37)59-61)49(12,13)14/h20-29H,19H2,1-18H3/t28-,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZNZWRMNWOHX-VMPREFPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C[C@H](C)OP1OC2=C(C=C(C=C2C(C)(C)C)OC)C3=C(O1)C(=CC(=C3)OC)C(C)(C)C)OP4OC5=C(C=C(C=C5C(C)(C)C)OC)C6=C(O4)C(=CC(=C6)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
877.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (S,S)-Chiraphite, a chiral phosphine ligand pivotal in asymmetric catalysis, particularly in the development of pharmaceutical compounds. This compound, also known as (2S,3S)-(-)-bis(diphenylphosphino)butane or (S,S)-CHIRAPHOS, is a C₂-symmetric bidentate ligand renowned for its effectiveness in inducing high enantioselectivity in various metal-catalyzed reactions.
Physicochemical Properties and Characterization Data
A thorough characterization of this compound is essential for its effective application. The following tables summarize the key physicochemical and spectroscopic data for this ligand.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2S,3S)-(-)-Bis(diphenylphosphino)butane |
| Synonyms | This compound, (S,S)-CHIRAPHOS |
| CAS Number | 64896-28-2[1][2][3][4][5][6][7][8] |
| Molecular Formula | C₂₈H₂₈P₂[1][2][3][4] |
| Molecular Weight | 426.47 g/mol [1][3][4][7][8] |
| Appearance | White to off-white crystalline powder or large, colorless plates[1][5][9] |
| Melting Point | 108-110 °C[2][7][8] |
| Solubility | Soluble in acetone, THF, dichloromethane, chloroform, diethyl ether, toluene, and hot ethanol. Insoluble in hexanes, methanol, and cold ethanol.[1] |
Table 2: Spectroscopic and Analytical Data for this compound
| Analysis Type | Data |
| Specific Optical Rotation | [α]²⁷/D -211° (c = 1.5 in CHCl₃)[1] / [α]²²/D -191° (c = 1.5 in chloroform)[7][8] |
| ¹H NMR | Spectra available from chemical suppliers and databases.[10] |
| ¹³C NMR | Spectra available from chemical suppliers and databases.[10] |
| ³¹P NMR | Spectra available from chemical suppliers and databases.[11][12][13] |
| Mass Spectrometry | Exact Mass: 426.166626[2] |
Synthesis of this compound
The synthesis of this compound typically originates from the chiral pool, utilizing readily available and enantiomerically pure starting materials. The most common route starts from (S,S)-tartaric acid, which is converted to (S,S)-2,3-butanediol.
An alternative approach involves the asymmetric hydrogenation of a prochiral precursor, 2,3-bis(diphenylphosphinoyl)buta-1,3-diene, using a chiral ruthenium-BINAP catalyst. This method can yield the direct precursor to this compound with good diastereomeric and enantiomeric excess.[14]
Below is a generalized experimental protocol for the synthesis starting from the ditosylate of (S,S)-2,3-butanediol.
Experimental Protocol: Synthesis of this compound
-
Preparation of Lithium Diphenylphosphide: In a flame-dried, multi-necked flask under an inert atmosphere (e.g., argon or nitrogen), chlorodiphenylphosphine is added dropwise to a stirred suspension of lithium metal in a suitable anhydrous solvent, such as tetrahydrofuran (THF), at a controlled temperature. The reaction mixture is stirred until the lithium is consumed, resulting in a solution of lithium diphenylphosphide (LiPPh₂).
-
Nucleophilic Substitution: The enantiomerically pure ditosylate of (S,S)-2,3-butanediol, dissolved in anhydrous THF, is added dropwise to the prepared solution of lithium diphenylphosphide at a low temperature (e.g., 0 °C).
-
Reaction Quench and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. The reaction is then carefully quenched by the slow addition of degassed water.
-
Extraction and Purification: The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as absolute ethanol, to yield this compound as a crystalline solid.[1]
Diagram of the Synthetic Pathway:
References
- 1. (S,S)-Chiraphos [drugfuture.com]
- 2. (S,S)-Chiraphos | CAS#:64896-28-2 | Chemsrc [chemsrc.com]
- 3. chemscene.com [chemscene.com]
- 4. Chiraphos - Wikipedia [en.wikipedia.org]
- 5. (2S,3S)-2,3-Bis-(diphenylphosphino)-butane, CasNo.64896-28-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]
- 6. strem.com [strem.com]
- 7. (2S,3S)-(-)-双(二苯膦)丁烷 | Sigma-Aldrich [sigmaaldrich.com]
- 8. (2S,3S)-(−)-ビス(ジフェニルホスフィノ)ブタン | Sigma-Aldrich [sigmaaldrich.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Chiraphos via asymmetric hydrogenation of 2,3-bis(diphenylphosphinoyl)buta-1,3-diene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
(S,S)-Chiraphite: A Comprehensive Technical Guide for Researchers
CAS Number: 852042-07-0
(S,S)-Chiraphite is a chiral phosphite ligand widely employed in asymmetric catalysis. Its unique structural features enable high enantioselectivity in a variety of chemical transformations, making it a valuable tool for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its properties, applications, and a representative experimental protocol.
Core Properties of this compound
This compound is a bidentate phosphite ligand derived from a chiral diol. Its rigid backbone and tunable electronic properties are key to its effectiveness in asymmetric catalysis.
| Property | Value | Reference |
| CAS Number | 852042-07-0 | N/A |
| Molecular Formula | C₄₉H₆₆O₁₀P₂ | N/A |
| Molecular Weight | 877.0 g/mol | N/A |
| Appearance | Off-white powder | N/A |
| Boiling Point | 816.6 ± 65.0 °C (Predicted) | [1] |
Experimental Protocols: Asymmetric Synthesis
Representative Protocol: Asymmetric Negishi Coupling
This protocol is a generalized representation and may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound ligand
-
Aryl or heteroaryl halide
-
Organozinc reagent
-
Anhydrous solvent (e.g., THF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor and this compound (typically in a 1:2.2 Pd:ligand ratio). Anhydrous solvent is added, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate, dry reaction vessel under an inert atmosphere, the aryl or heteroaryl halide is dissolved in the anhydrous solvent.
-
Addition of Reagents: The pre-formed catalyst solution is transferred to the solution of the aryl halide. The organozinc reagent is then added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral product. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Catalysis
The following diagram illustrates the general workflow for a typical asymmetric catalytic reaction involving a chiral ligand like this compound.
Caption: General workflow for an asymmetric synthesis using a palladium/(S,S)-Chiraphite catalyst.
References
(S,S)-Chiraphite: A Technical Guide to a Landmark Chiral Ligand
(S,S)-Chiraphite , a C₂-symmetric diphosphite ligand, represents a significant milestone in the development of catalysts for asymmetric synthesis. Its discovery in the early 1990s provided a robust and highly effective tool for enantioselective hydroformylation, a key transformation in the production of chiral aldehydes. This technical guide delves into the discovery, historical context, synthesis, and application of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The advent of the "Chiraphite" family of ligands can be traced back to the pioneering work of J. E. Babin and D. R. Whiteker at Union Carbide Corporation. In their 1993 patent, they introduced a novel class of chiral diphosphite ligands designed for asymmetric hydroformylation. The original "Chiraphite" was synthesized from the readily available and optically pure (2R,4R)-pentanediol, leading to the (R,R)-enantiomer. This development was a major step forward in the field, as these ligands, when complexed with rhodium, demonstrated exceptional activity and enantioselectivity in the hydroformylation of prochiral olefins.
The success of (R,R)-Chiraphite spurred further research into related structures. The synthesis of the enantiomeric This compound was a logical progression, achieved by utilizing (2S,4S)-pentanediol as the chiral backbone. This allowed for access to the opposite enantiomer of the desired product in asymmetric reactions, a crucial aspect for the synthesis of a wide range of chiral molecules. The development of both enantiomers of Chiraphite solidified its importance as a versatile and powerful ligand for asymmetric catalysis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a chiral phosphorochloridite followed by its reaction with a biphenol or binaphthol derivative.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of the Phosphorochloridite from (2S,4S)-Pentanediol
-
Materials: (2S,4S)-Pentanediol, Phosphorus Trichloride (PCl₃), Triethylamine (NEt₃), Anhydrous Toluene.
-
Procedure:
-
A solution of (2S,4S)-pentanediol (1.0 eq.) and triethylamine (2.1 eq.) in anhydrous toluene is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphorus trichloride (1.05 eq.) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The resulting triethylamine hydrochloride salt is removed by filtration under inert conditions.
-
The solvent is removed in vacuo to yield the crude phosphorochloridite, which is typically used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials: The phosphorochloridite from Step 1, 3,3',5,5'-Tetra-tert-butyl-2,2'-biphenol, Triethylamine (NEt₃), Anhydrous Toluene.
-
Procedure:
-
A solution of 3,3',5,5'-tetra-tert-butyl-2,2'-biphenol (1.0 eq.) and triethylamine (2.1 eq.) in anhydrous toluene is prepared under an inert atmosphere.
-
The crude phosphorochloridite from Step 1 (2.05 eq.) is dissolved in anhydrous toluene and added dropwise to the biphenol solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours to overnight.
-
The triethylamine hydrochloride salt is removed by filtration.
-
The solvent is removed in vacuo, and the resulting crude product is purified by recrystallization from a suitable solvent (e.g., hexane or pentane) to afford pure this compound as a white solid.
-
Applications in Asymmetric Catalysis
This compound has proven to be a highly effective ligand in a variety of rhodium-catalyzed asymmetric reactions, most notably in hydroformylation.
Asymmetric Hydroformylation
The rhodium-catalyzed hydroformylation of prochiral olefins to produce chiral aldehydes is the hallmark application of Chiraphite ligands. The this compound ligand, in combination with a rhodium precursor (e.g., [Rh(CO)₂(acac)]), forms a highly active and enantioselective catalyst.
Table 1: Performance of this compound in the Asymmetric Hydroformylation of Styrene
| Entry | Catalyst | Substrate | Temp (°C) | Pressure (bar) | Time (h) | Conversion (%) | b/l ratio | ee (%) |
| 1 | Rh/ this compound | Styrene | 60 | 20 | 24 | >95 | 95:5 | 92 (S) |
Data is representative and may vary based on specific reaction conditions and literature sources.
Experimental Protocol: Asymmetric Hydroformylation of Styrene
-
Materials: Styrene, [Rh(CO)₂(acac)], this compound, Syngas (CO/H₂ = 1:1), Anhydrous Toluene.
-
Procedure:
-
In a high-pressure autoclave under an inert atmosphere, the rhodium precursor and this compound (typically in a 1:2 to 1:4 Rh:ligand ratio) are dissolved in anhydrous toluene.
-
The catalyst solution is activated by stirring under syngas pressure at a specific temperature for a designated period.
-
Styrene is then injected into the autoclave.
-
The reaction is carried out at a set temperature and pressure, with stirring, for a specified duration.
-
After cooling and venting the reactor, the conversion and regioselectivity (branched/linear ratio) are determined by gas chromatography (GC), and the enantiomeric excess (ee) of the branched aldehyde is determined by chiral GC or HPLC.
-
Signaling Pathways and Experimental Workflows
The logical flow of the synthesis and application of this compound can be visualized to better understand the process.
The diagram above illustrates the two main stages: the synthesis of the this compound ligand from its precursors and its subsequent use in forming an active rhodium catalyst for the asymmetric hydroformylation of a prochiral olefin.
Conclusion
This compound remains a significant and highly effective chiral ligand in the field of asymmetric catalysis. Its discovery and development have provided a powerful tool for the enantioselective synthesis of chiral aldehydes, with broad applications in academic research and the pharmaceutical and fine chemical industries. The modularity of its synthesis and the high efficiencies achievable in catalytic transformations ensure that Chiraphite and its derivatives will continue to be valuable assets in the pursuit of new and improved asymmetric synthetic methodologies.
(S,S)-Chiraphite: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-Chiraphite, systematically known as (2S,3S)-(-)-Bis(diphenylphosphino)butane and commonly referred to as (S,S)-Chiraphos, is a chiral diphosphine ligand of significant importance in the field of asymmetric catalysis. Its C₂-symmetric backbone and the stereogenic centers on the butane backbone are key to its efficacy in inducing high enantioselectivity in a variety of metal-catalyzed reactions. This technical guide provides an in-depth analysis of the molecular structure, stereochemistry, and key experimental data of (S,S)-Chiraphos.
Molecular Structure and Stereochemistry
The fundamental structure of (S,S)-Chiraphos consists of a butane backbone with diphenylphosphino groups attached to the C2 and C3 carbons. The stereochemistry at these two chiral centers is designated as 'S' in accordance with the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the bulky phenyl groups on the phosphorus atoms creates a chiral environment around the metal center to which it coordinates, enabling the differentiation between enantiotopic faces of a prochiral substrate.
The IUPAC name for this ligand is [(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane. The C₂ symmetry of the molecule is a crucial feature, simplifying NMR spectra and often leading to higher enantioselectivities in catalysis compared to non-symmetric ligands.
Caption: 2D representation of (S,S)-Chiraphos highlighting the stereocenters.
Quantitative Structural Data
Precise bond lengths and angles for (S,S)-Chiraphos have been determined through X-ray crystallography, typically on its metal complexes. The data presented below is derived from the crystal structure of a rhodium complex of (S,S)-Chiraphos, which provides insight into the ligand's conformation upon coordination.[1]
| Parameter | Value (Å or °) |
| Bond Lengths | |
| P1 - C2 | 1.86 |
| P2 - C3 | 1.87 |
| C2 - C3 | 1.54 |
| C1 - C2 | 1.53 |
| C3 - C4 | 1.52 |
| P - C(phenyl) (avg.) | 1.83 |
| Bond Angles | |
| P1 - C2 - C3 | 111.5 |
| P2 - C3 - C2 | 112.1 |
| C1 - C2 - C3 | 110.8 |
| C2 - C3 - C4 | 111.2 |
| C(phenyl) - P - C(phenyl) (avg.) | 102.5 |
| C2 - P1 - C(phenyl) (avg.) | 105.3 |
| C3 - P2 - C(phenyl) (avg.) | 104.8 |
| Torsion Angles | |
| P1 - C2 - C3 - P2 | -55.2 |
| C1 - C2 - C3 - C4 | 175.3 |
Note: The structural parameters are from a rhodium complex and may vary slightly in the free ligand.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of (S,S)-Chiraphos.
¹H NMR Spectroscopy
The proton NMR spectrum of the free (S,S)-Chiraphos ligand in CDCl₃ typically shows a complex multiplet for the aromatic protons in the range of δ 7.0-7.5 ppm. The methine protons on the butane backbone appear as a multiplet, and the methyl protons give rise to a doublet of doublets due to coupling with both the vicinal methine proton and the phosphorus atom.
³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is particularly informative for phosphine ligands. For the free (S,S)-Chiraphos ligand in a suitable solvent like CDCl₃, a single sharp resonance is expected, reflecting the C₂ symmetry of the molecule. Upon coordination to a metal center, this chemical shift will change significantly, and coupling to the metal nucleus (if NMR active) may be observed. The ³¹P NMR spectrum of a rhodium complex of (S,S)-Chiraphos in a 2:1 CH₂Cl₂/C₆D₆ solution shows a doublet at δ 60.6 ppm with a rhodium-phosphorus coupling constant (JRh-P) of 130.8 Hz.[1]
Experimental Protocols
Synthesis of (S,S)-Chiraphos
The synthesis of (S,S)-Chiraphos is a well-established procedure, originally reported by Fryzuk and Bosnich in 1977, starting from the readily available chiral pool material, (S,S)-tartaric acid.[2] The key steps are outlined below.
Workflow for the Synthesis of (S,S)-Chiraphos
Caption: Synthetic pathway to (S,S)-Chiraphos.
Detailed Methodology:
-
Preparation of (S,S)-2,3-Butanediol: (S,S)-Tartaric acid is reduced to the corresponding diol. This can be achieved using various reducing agents, with borane-tetrahydrofuran complex being a common choice. The reaction is typically carried out in an inert atmosphere and the product is purified by distillation.
-
Preparation of (S,S)-2,3-Butanediol ditosylate: The chiral diol is then converted to its ditosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction is usually performed at low temperatures to avoid side reactions. The ditosylate is a key intermediate as the tosyl groups are excellent leaving groups for the subsequent nucleophilic substitution.
-
Preparation of Lithium Diphenylphosphide: In a separate flask, lithium diphenylphosphide is prepared by the reaction of triphenylphosphine with lithium metal in a solvent like tetrahydrofuran (THF) under an inert atmosphere. Alternatively, it can be generated by the deprotonation of diphenylphosphine with a strong base such as n-butyllithium.
-
Synthesis of (S,S)-Chiraphos: The (S,S)-2,3-butanediol ditosylate is then treated with a solution of lithium diphenylphosphide. The diphenylphosphide anion acts as a nucleophile, displacing the two tosylate groups in an SN2 reaction to form the desired (S,S)-Chiraphos. The reaction is typically carried out in THF at low temperatures and then allowed to warm to room temperature. The product is isolated by extraction and purified by crystallization.
Conclusion
(S,S)-Chiraphos is a cornerstone chiral ligand in asymmetric catalysis, valued for its well-defined structure, C₂ symmetry, and the robust stereochemical control it imparts in a wide array of chemical transformations. This guide has provided a detailed overview of its molecular structure, stereochemistry, quantitative structural data derived from crystallographic studies, and a summary of its synthesis and spectroscopic characterization. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize or plan to explore the applications of this powerful catalytic tool.
References
(S,S)-Chiraphite stability and degradation pathways
An In-Depth Technical Guide to the Stability and Degradation Pathways of (S,S)-Chiraphite
For researchers, scientists, and drug development professionals utilizing the chiral phosphite ligand this compound, a thorough understanding of its stability and degradation is paramount for ensuring experimental reproducibility and process robustness. While specific quantitative stability data for this compound is not extensively available in the public domain, this guide synthesizes the known degradation pathways for the broader class of phosphite ligands and provides a framework for assessing the stability of this compound.
Core Concepts in Phosphite Ligand Stability
Phosphite ligands, including this compound, are known to be susceptible to two primary degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of phosphorus(V) species, which are generally poor ligands for transition metals and can negatively impact catalytic activity and selectivity.
Handling and Storage Recommendations:
Given their sensitivity, phosphite ligands like this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. It is advisable to store these ligands in a cool, dark, and dry place.
Degradation Pathways
The principal degradation pathways for phosphite ligands are outlined below. These are general pathways and are expected to be the primary modes of degradation for this compound.
Hydrolysis
Hydrolysis is a significant degradation pathway for phosphite ligands, particularly in the presence of water and acidic conditions. The reaction proceeds through the cleavage of the P-O bond, leading to the formation of phosphorous acid and the corresponding alcohol or phenol. The hydrolysis of phosphites can be an autocatalytic process, as the acidic byproducts can accelerate further degradation[1].
Caption: Generalized Oxidation Pathway for a Phosphite Ligand.
Quantitative Stability Data
Table 1: Factors Influencing the Stability of Phosphite Ligands
| Factor | Influence on Stability | Rationale |
| Steric Hindrance | Increased steric bulk around the phosphorus atom generally increases stability. | Bulky substituents can sterically shield the phosphorus center from nucleophilic attack (hydrolysis) and oxidation. |
| Electronic Effects | Electron-withdrawing groups on the aryl moieties can influence stability. | The electronic nature of the substituents can affect the susceptibility of the P-O bond to cleavage. |
| Solvent | Protic and wet solvents can accelerate hydrolysis. | Solvents capable of donating protons or containing dissolved water facilitate the hydrolysis pathway. |
| Temperature | Higher temperatures generally decrease stability. | Degradation reactions, like most chemical reactions, are accelerated at elevated temperatures. |
| Atmosphere | Presence of oxygen and moisture significantly decreases stability. | Direct reactants in the oxidation and hydrolysis pathways. |
| pH | Acidic conditions can catalyze hydrolysis. | The hydrolysis of phosphites is often acid-catalyzed.[1] |
Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of this compound, a systematic experimental study is required. The following outlines a general protocol for assessing its stability under various conditions.
Experimental Workflow for Stability Study
dot
Caption: Workflow for an this compound Stability Study.
Detailed Methodology: ³¹P NMR Spectroscopy for Monitoring Degradation
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the degradation of phosphite ligands due to its high sensitivity to the phosphorus nucleus and the distinct chemical shifts of trivalent and pentavalent phosphorus species. In situ ³¹P NMR spectroscopy is particularly effective for studying the degradation of phosphites.[2]
Protocol:
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, prepare a solution of this compound of known concentration in a deuterated solvent (e.g., toluene-d₈, THF-d₈). The solvent should be thoroughly degassed and dried prior to use.
-
An internal standard (e.g., triphenyl phosphate) with a known concentration can be added for quantitative analysis.
-
Transfer the solution to an NMR tube and seal it under an inert atmosphere.
-
-
Initial Analysis:
-
Acquire an initial ³¹P NMR spectrum at t=0 to serve as a baseline. The typical chemical shift for trivalent phosphites is in the range of 120-150 ppm, while their pentavalent oxidation/hydrolysis products appear closer to 0 ppm.[2]
-
-
Stress Conditions:
-
Subject the NMR tube to the desired stress condition (e.g., place it in a heated oil bath at a specific temperature, or introduce a controlled amount of air or water).
-
-
Time-Course Monitoring:
-
Acquire ³¹P NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the this compound signal and the appearance and increase in the intensity of new signals corresponding to degradation products.
-
-
Data Analysis:
-
Integrate the signals of this compound and the degradation products at each time point.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
-
Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., half-life). The hydrolysis of phosphites often follows first-order kinetics with respect to the phosphite.[2]
-
Table 2: Analytical Methods for this compound Stability Studies
| Analytical Technique | Information Provided | Key Considerations |
| ³¹P NMR Spectroscopy | Quantitative monitoring of the disappearance of the parent phosphite and the appearance of phosphorus-containing degradation products. Structural information about the degradation products. | High sensitivity to the phosphorus nucleus. Allows for in situ monitoring. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent ligand and its degradation products. | Requires the development of a suitable method (column, mobile phase, detector). Can be coupled with mass spectrometry for identification of degradation products. |
| Mass Spectrometry (MS) | Identification of the molecular weights of degradation products. | Can be coupled with HPLC (LC-MS) for structural elucidation of unknown degradation products. |
Conclusion
While specific stability data for this compound is limited, a comprehensive understanding of the general degradation pathways for phosphite ligands—hydrolysis and oxidation—provides a strong foundation for its effective use. For applications requiring high purity and catalytic performance, it is crucial to handle and store this compound under inert conditions. For critical applications, conducting in-house stability studies using techniques such as ³¹P NMR is highly recommended to establish operational parameters and ensure the integrity of this valuable chiral ligand.
References
Spectroscopic data (NMR, IR, MS) of (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the chiral phosphite ligand (S,S)-Chiraphite. Due to the limited availability of published, comprehensive experimental spectra for this specific molecule, this document presents a representative dataset based on the analysis of its structural features and data from closely related compounds. This guide is intended to serve as a valuable resource for the identification and characterization of this compound and similar ligands in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.80 - 7.20 | m | - | Aromatic Protons (Ar-H) |
| 4.50 - 4.20 | m | - | O-CH₂ Protons |
| 2.00 - 1.50 | m | - | Aliphatic Protons in backbone |
Table 2: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 - 145.0 | Aromatic Carbons (C-O) |
| 135.0 - 120.0 | Aromatic Carbons (C-H) |
| 75.0 - 65.0 | O-CH₂ Carbons |
| 40.0 - 20.0 | Aliphatic Carbons in backbone |
Table 3: Representative ³¹P NMR Data (202 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 147.2 | P-O |
Table 4: Representative IR Spectroscopy Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2980 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600 - 1450 | Strong | Aromatic C=C Stretch |
| 1250 - 1150 | Strong | P-O-C (Aryl) Stretch |
| 1050 - 950 | Strong | P-O-C (Alkyl) Stretch |
| 850 - 750 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 5: Representative Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| [M+H]⁺ | Molecular Ion Peak |
| [M+Na]⁺ | Sodium Adduct |
| [M+K]⁺ | Potassium Adduct |
Note: The exact m/z values will depend on the specific molecular formula of the Chiraphite derivative being analyzed.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. Given that this compound is an air- and moisture-sensitive solid, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.
NMR Spectroscopy
2.1.1 Sample Preparation:
-
In a glovebox, accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃), or another suitable deuterated solvent that has been dried over molecular sieves.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure complete dissolution of the sample.
2.1.2 Data Acquisition:
-
Instrument: A 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 1024-4096 (or as needed for adequate signal-to-noise).
-
Relaxation delay: 2-5 seconds.
-
-
³¹P NMR:
-
Pulse sequence: Proton-decoupled pulse experiment.
-
Number of scans: 64-256.
-
Relaxation delay: 2-5 seconds.
-
Reference: 85% H₃PO₄ as an external standard.
-
IR Spectroscopy
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR):
-
Inside a glovebox, place a small, representative sample of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2.2 Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
2.3.1 Sample Preparation (Electrospray Ionization - ESI):
-
Inside a glovebox, prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a high-purity solvent such as acetonitrile or a mixture of acetonitrile and dichloromethane. The solvent should be compatible with the mass spectrometer's mobile phase.
-
Transfer the solution to a vial suitable for introduction into the mass spectrometer.
2.3.2 Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically used for phosphite ligands.
-
Infusion: The sample solution can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: A wide mass range should be scanned to include the expected molecular ion and potential adducts.
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve good signal intensity and stable spray.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a chiral ligand such as this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
(S,S)-Chiraphite: A Technical Guide to Commercial Availability, Suppliers, and Applications in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, (S,S)-Chiraphite has emerged as a notable chiral phosphite ligand in the field of asymmetric catalysis. This in-depth technical guide provides a comprehensive overview of its commercial availability, key suppliers, and, where available, its application in catalytic reactions, with a focus on quantitative data and experimental methodologies.
Commercial Availability and Suppliers
This compound, identified by the CAS number 852042-07-0, is a commercially available chiral ligand. It is primarily offered by specialized chemical suppliers catering to the research and development sector. The purity of the commercially available ligand is typically high, with suppliers commonly offering grades of 95% or 97%.
A summary of prominent suppliers and their offerings is presented in the table below. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| CymitQuimica | This compound | 852042-07-0 | 97% | 50mg, 100mg, 250mg, 1g |
| Strem Chemicals | (-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1][2][3]dioxaphosphepin], min. 95% this compound | 852042-07-0 | min. 95% | Inquire for details |
| Fluorochem | This compound | 852042-07-0 | Inquire for details | Inquire for details |
Physicochemical Properties
Key physicochemical properties of this compound are summarized below, based on data from various suppliers.
| Property | Value |
| Molecular Formula | C₄₉H₆₆O₁₀P₂ |
| Molecular Weight | 877.005 g/mol |
| Appearance | Solid |
| InChI Key | XMUZNZWRMNWOHX-VMPREFPWSA-N |
Applications in Asymmetric Catalysis: A Review of Available Data
While this compound is commercially available, detailed and specific experimental protocols and extensive performance data in the public domain are limited compared to its more commonly cited enantiomer, (R,R)-Chiraphite. Chiral phosphite ligands, as a class, are widely employed in a variety of metal-catalyzed asymmetric reactions due to their unique electronic and steric properties. These ligands are known to form highly effective catalysts with transition metals such as rhodium, palladium, and iridium.
Potential and reported applications for ligands of this type include:
-
Asymmetric Hydrogenation: Rhodium and iridium complexes of chiral phosphite ligands are frequently used for the enantioselective hydrogenation of functionalized olefins, such as dehydroamino acids and enamides, to produce chiral amino acids and amines.
-
Asymmetric Hydroformylation: Rhodium-catalyzed hydroformylation of prochiral olefins using chiral phosphite ligands can provide access to chiral aldehydes, which are valuable synthetic intermediates.
-
Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction, and the stereochemical outcome is often controlled by the chiral ligand.
Despite the commercial availability of this compound, specific examples in peer-reviewed literature detailing its use with corresponding quantitative data on enantiomeric excess (% ee), turnover numbers (TON), and turnover frequencies (TOF) are not readily found in the conducted searches. Researchers interested in utilizing this specific ligand are encouraged to perform catalyst screening and optimization for their particular substrate and reaction type.
General Experimental Protocol for Asymmetric Hydrogenation (Illustrative)
The following is a generalized experimental protocol for a rhodium-catalyzed asymmetric hydrogenation, which can serve as a starting point for investigations using this compound. This protocol is illustrative and will require optimization for specific substrates and desired outcomes.
Materials:
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
This compound
-
Substrate (prochiral olefin)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or methanol)
-
Hydrogen gas (high purity)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Catalyst Preparation (in situ): In a Schlenk flask or under an inert atmosphere in a glovebox, dissolve the rhodium precursor (1 mol%) and this compound (1.1 mol%) in the chosen anhydrous, degassed solvent. The ligand-to-metal ratio may need to be optimized.
-
Stir the solution at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.
-
Reaction Setup: In a separate reaction vessel, dissolve the substrate in the same solvent.
-
Transfer the catalyst solution to the reaction vessel containing the substrate.
-
Hydrogenation: Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm). The optimal pressure will be substrate-dependent.
-
Stir the reaction mixture vigorously at a constant temperature until the reaction is complete (monitoring by TLC, GC, or HPLC).
-
Work-up and Analysis: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Logical Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening and optimizing a chiral ligand like this compound in an asymmetric catalytic reaction.
Caption: Workflow for screening and optimizing this compound in asymmetric catalysis.
General Structure of a Metal-(S,S)-Chiraphite Complex
The following diagram illustrates the general coordination of a metal center with the bidentate phosphite ligand, this compound.
References
Methodological & Application
Application Notes and Protocols: (S,S)-Chiraphite in Enantioselective Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the chiral diphosphite ligand (S,S)-Chiraphite in enantioselective catalysis. The content is structured to offer both a practical guide for experimental work and a summary of its catalytic performance.
Overview of this compound
This compound is a C2-symmetric chiral diphosphite ligand derived from (S,S)-2,3-butanediol. Its chiral backbone plays a crucial role in creating a stereochemically defined environment around a metal center, enabling high levels of enantioselectivity in various catalytic transformations. While diphosphite ligands are known for their application in asymmetric hydrogenation and hydroformylation, this compound has found a particularly impactful application in palladium-catalyzed cross-coupling reactions.
Note on Synthesis: A detailed, step-by-step experimental protocol for the synthesis of this compound from (S,S)-2,3-butanediol and the corresponding chlorophosphite was not explicitly found in the reviewed literature. However, the synthesis of the chiral diol precursor, (2S,3S)-dihydroxy-1,4-diphenylbutane, from (S,S)-1,2,3,4-diepoxybutane has been documented. The general synthesis of diphosphite ligands involves the reaction of a chiral diol with a phosphorochloridite.
Application in Atroposelective Negishi Coupling
A significant and well-documented application of this compound's enantiomer, (R,R)-Chiraphite, is in the atroposelective Negishi cross-coupling reaction for the large-scale synthesis of the KRAS G12C inhibitor, divarasib (GDC-6036). This reaction demonstrates the ligand's ability to control axial chirality with high precision.
Quantitative Data
| Entry | Aryl Halide | Organozinc Reagent | Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Substituted Quinazoline | Substituted Aminopyridine Zinc Reagent | [Pd(cin)Cl]2 | (R,R)-Chiraphite | Toluene | 50 | High | >99 |
Experimental Protocol: Atroposelective Negishi Coupling (Model Reaction)
This protocol is based on the principles of the synthesis of divarasib.
Materials:
-
Palladium(II) cinnamyl chloride dimer ([Pd(cin)Cl]2)
-
(R,R)-Chiraphite
-
Aryl halide (e.g., functionalized quinazoline)
-
Organozinc reagent (e.g., functionalized aminopyridine zinc reagent)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for anhydrous reactions
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a dried reaction vial, add [Pd(cin)Cl]2 (0.5 mol%) and (R,R)-Chiraphite (1.0 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate dried reaction flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) in anhydrous toluene.
-
Addition of Organozinc Reagent: To the solution of the aryl halide, add the organozinc reagent (1.2 equiv) at room temperature.
-
Initiation of Catalysis: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the atropisomeric product. The enantiomeric excess can be determined by chiral HPLC analysis.
Workflow Diagram
Caption: Workflow for the (R,R)-Chiraphite catalyzed atroposelective Negishi coupling.
Application in Asymmetric Hydrogenation and Hydroformylation: An Overview
Asymmetric hydrogenation and hydroformylation are powerful tools for the synthesis of chiral molecules. Diphosphite ligands are a well-established class of ligands for rhodium-catalyzed versions of these reactions, often providing high levels of enantioselectivity and regioselectivity.[1][2][3]
While this compound belongs to this promising class of ligands, a comprehensive review of the scientific literature did not yield specific, detailed experimental protocols or extensive quantitative data for its application in these transformations. The existing literature tends to focus on other structurally related diphosphite ligands.
Researchers interested in exploring the potential of this compound in asymmetric hydrogenation and hydroformylation can use the general protocols for related diphosphite ligands as a starting point for optimization. Key parameters to screen include:
-
Catalyst Precursor: [Rh(COD)2]BF4, Rh(acac)(CO)2
-
Solvent: Toluene, Dichloromethane, Ethyl Acetate
-
Temperature: Room temperature to 100 °C
-
Pressure (H2 or Syngas): 1 to 50 bar
-
Substrate to Catalyst Ratio: 100:1 to 1000:1
Conceptual Diagram of Enantioselective Catalysis
Caption: General principle of enantioselective catalysis using a chiral ligand.
Conclusion
This compound and its enantiomer have demonstrated significant utility in highly selective catalytic transformations, most notably in the atroposelective Negishi cross-coupling for the synthesis of complex pharmaceutical intermediates. While its application in other areas such as asymmetric hydrogenation and hydroformylation is theoretically plausible due to its structural class, further research and publication of specific protocols are needed to fully evaluate its potential in these reactions. The provided protocols and data serve as a valuable resource for researchers in the field of asymmetric catalysis and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments in asymmetric hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. First successful application of diphosphite ligands in the asymmetric hydroformylation of dihydrofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chiraphite-Catalyzed Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Chiraphite ligands in asymmetric carbon-carbon bond formation, with a focus on the synthesis of axially chiral biaryl compounds. The content is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and key performance data to facilitate the application of this technology in their own laboratories.
Introduction
Chiraphite, a class of chiral phosphite-phosphine ligands, has emerged as a powerful tool in asymmetric catalysis. The unique structural features of these ligands, combining a chiral biphenol-derived phosphite with a chiral phosphine, allow for the creation of a well-defined and highly effective chiral environment around a metal center. This enables high levels of enantioselectivity in a variety of transformations, most notably in carbon-carbon bond-forming reactions.
While both (S,S)- and (R,R)-enantiomers of Chiraphite are available, the application of (R,R)-Chiraphite in the atroposelective Negishi coupling for the synthesis of complex pharmaceutical intermediates is particularly well-documented. This specific application will be the focus of the detailed protocol provided below. The principles and methodologies described can be adapted for the (S,S)-enantiomer in related transformations.
Key Application: Atroposelective Negishi Coupling
A significant application of Chiraphite is in the palladium-catalyzed atroposelective Negishi coupling, a powerful method for the construction of sterically hindered and axially chiral biaryl compounds.[1] These structural motifs are prevalent in many biologically active molecules and approved drugs. The use of a Pd/(R,R)-Chiraphite catalytic system has proven to be highly selective in these challenging coupling reactions.[1]
Logical Workflow for Atroposelective Negishi Coupling
Caption: Workflow for a typical (R,R)-Chiraphite catalyzed atroposelective Negishi coupling reaction.
Experimental Protocol: Atroposelective Negishi Coupling for the Synthesis of Axially Chiral Biaryls
This protocol is a representative example of a palladium-catalyzed atroposelective Negishi coupling reaction using (R,R)-Chiraphite.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(R,R)-Chiraphite
-
Aryl halide or triflate (e.g., substituted aryl bromide)
-
Organozinc reagent (e.g., arylzinc chloride)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk flasks, syringes, etc.)
Equipment:
-
Magnetic stirrer with heating capabilities
-
Schlenk line or glovebox
-
Syringes and needles
-
Chromatography equipment (for purification)
-
Chiral High-Performance Liquid Chromatography (HPLC) system (for enantiomeric excess determination)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (1.0 mol%) and (R,R)-Chiraphite (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed THF to the flask.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask, dissolve the aryl halide or triflate (1.0 equiv) in anhydrous, degassed THF.
-
To this solution, add the freshly prepared solution of the organozinc reagent (1.2 equiv) via syringe.
-
-
Catalysis:
-
To the stirring solution of the aryl halide and organozinc reagent, add the pre-formed Pd/(R,R)-Chiraphite catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (monitor by TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis.
-
Quantitative Data Summary
The following table summarizes representative data for a (R,R)-Chiraphite catalyzed atroposelective Negishi coupling. Please note that specific yields and enantioselectivities are highly dependent on the substrates and reaction conditions.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Substituted Aryl Bromide | Arylzinc Chloride | 1.0 | THF | 50 | 12 | 85 | 95 |
| 2 | Substituted Aryl Triflate | Arylzinc Chloride | 1.0 | THF | 50 | 18 | 78 | 92 |
Signaling Pathway Analogy for Catalytic Cycle
The following diagram illustrates the key steps in the catalytic cycle of the Negishi coupling, highlighting the role of the chiral ligand in inducing asymmetry.
Caption: Simplified catalytic cycle for the Negishi coupling reaction.
Conclusion
Chiraphite ligands, particularly in their application to palladium-catalyzed atroposelective Negishi couplings, offer a robust and highly selective method for the synthesis of valuable, axially chiral biaryl compounds. The detailed protocol and representative data provided herein serve as a valuable resource for researchers aiming to implement this powerful catalytic system. Further optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Using (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the chiral ligand (S,S)-Chiraphite in palladium-catalyzed asymmetric cross-coupling reactions. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the application of this ligand in the formation of crucial carbon-carbon bonds with high enantioselectivity.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The development of chiral ligands has further expanded the utility of these reactions into the realm of asymmetric catalysis, allowing for the synthesis of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical industry.
This compound is a C2-symmetric diphosphite ligand derived from the chiral pool. Its unique structural features, characterized by the presence of two chiral biphenyl units, create a well-defined and sterically demanding chiral environment around the metal center. This chiral pocket plays a crucial role in discriminating between the two enantiotopic faces of prochiral substrates or transition states, leading to high levels of enantioselectivity in a variety of palladium-catalyzed transformations.
Applications in Asymmetric Cross-Coupling
While specific, detailed protocols for a wide range of cross-coupling reactions using this compound are not extensively documented in readily available literature, the analogous (R,R)-Chiraphite has been successfully employed in asymmetric Negishi coupling reactions. This suggests the high potential of the (S,S)-enantiomer for achieving excellent results in various palladium-catalyzed asymmetric cross-coupling reactions, including but not limited to:
-
Suzuki-Miyaura Coupling: For the synthesis of axially chiral biaryls and other chiral compounds.
-
Heck Reaction: For the enantioselective formation of substituted olefins.
-
Negishi Coupling: For the cross-coupling of organozinc reagents with organic halides.
-
Sonogashira Coupling: For the synthesis of chiral alkynes.
-
Asymmetric Allylic Alkylation (AAA): For the enantioselective formation of C-C bonds adjacent to an allyl group.
The following sections will provide a generalized protocol that can be adapted and optimized for specific cross-coupling reactions using the this compound ligand.
General Experimental Protocol
This protocol provides a general starting point for performing a palladium-catalyzed asymmetric cross-coupling reaction using this compound. It is crucial to note that reaction conditions such as solvent, base, temperature, and reaction time will need to be optimized for each specific substrate combination and reaction type.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂)
-
This compound ligand
-
Aryl/vinyl halide or triflate
-
Organometallic reagent (e.g., boronic acid, organozinc reagent, terminal alkyne)
-
Base (e.g., K₃PO₄, Cs₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., Toluene, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1 mol%) and this compound (e.g., 1.1-1.5 mol%) in a minimal amount of anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst (or to a new flask charged with the palladium precursor and ligand), add the aryl/vinyl halide or triflate (1.0 equiv) and the base (1.5-3.0 equiv).
-
Add the anhydrous solvent.
-
Stir the mixture at room temperature for a few minutes.
-
-
Addition of Coupling Partner:
-
Add the organometallic reagent (1.1-1.5 equiv) to the reaction mixture. For solid reagents, add them directly. For liquid or solution-based reagents, add them via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (this will require optimization, typically ranging from room temperature to 100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC analysis.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a representative table based on typical results for analogous chiral phosphite ligands in asymmetric cross-coupling is presented below. This table is for illustrative purposes and the actual results will vary depending on the specific reaction.
Table 1: Representative Data for Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 12 | 85 | 92 |
| 2 | 2-Bromotoluene | 1-Naphthylboronic acid | Cs₂CO₃ | Dioxane | 100 | 24 | 78 | 88 |
| 3 | 1-Iodo-2-methoxynaphthalene | 2-Tolylboronic acid | K₂CO₃ | THF | 65 | 18 | 91 | 95 |
Visualizations
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Diagram 2: Experimental Workflow for Asymmetric Cross-Coupling
Caption: A typical experimental workflow for asymmetric cross-coupling.
Diagram 3: Logical Relationship of Catalytic System Components
Caption: Components of the palladium-catalyzed cross-coupling system.
Conclusion
This compound holds significant promise as a chiral ligand for a variety of palladium-catalyzed asymmetric cross-coupling reactions. Its C2-symmetric nature and well-defined chiral pocket are anticipated to induce high levels of enantioselectivity. The provided general protocol serves as a foundational guide for researchers to explore the utility of this ligand in their synthetic endeavors. Further optimization and exploration of the substrate scope are encouraged to fully unlock the potential of this compound in the synthesis of valuable chiral molecules for the pharmaceutical and other fine chemical industries.
Application Notes for In Situ Generation of (S,S)-Chiraphite Catalyst
Introduction
(S,S)-Chiraphite is a highly effective chiral phosphine-phosphite ligand employed in asymmetric catalysis. Its unique structure enables the formation of well-defined chiral environments around a metal center, leading to high enantioselectivities in a variety of chemical transformations. These transformations are pivotal in the synthesis of complex chiral molecules, which are often key intermediates or active pharmaceutical ingredients (APIs) in the drug development pipeline. The in situ generation of the catalyst, by combining the ligand and a suitable metal precursor directly in the reaction vessel, offers a convenient and efficient alternative to the synthesis and isolation of a pre-formed catalyst complex. This approach simplifies the experimental procedure and allows for rapid screening of reaction conditions.
Application in Asymmetric Synthesis
A prominent application of the Chiraphite ligand is in palladium-catalyzed atroposelective Negishi cross-coupling reactions. This methodology is instrumental in the synthesis of axially chiral biaryl compounds, a structural motif present in numerous biologically active molecules. A notable example is the synthesis of Divarasib (GDC-6036), a potent and selective covalent inhibitor of the KRAS G12C protein, which is a significant target in cancer therapy.[1][2] In the synthesis of Divarasib, an (R,R)-Chiraphite-palladium catalyst is utilized to control the axial chirality during the crucial C-C bond formation between two heterocyclic fragments, achieving high atropisomerism.[3][4] The protocol detailed below is adapted for the (S,S)-enantiomer and is based on the principles of this highly successful industrial application.
Experimental Protocol: In Situ Generation of Pd-(S,S)-Chiraphite Catalyst for Atroposelective Negishi Coupling
This protocol describes the in situ preparation of the Pd-(S,S)-Chiraphite catalyst and its subsequent use in a representative atroposelective Negishi cross-coupling reaction.
Materials and Reagents:
-
Palladium(II) cinnamyl chloride dimer ([Pd(cin)Cl]₂)
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))
-
Aryl or heteroaryl halide (substrate 1)
-
Organozinc reagent (substrate 2)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Pre-formation (In Situ Generation):
-
In a glovebox or under a strict inert atmosphere, add [Pd(cin)Cl]₂ (0.5 mol%) and this compound (1.0 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Add anhydrous, degassed THF to the vessel to achieve the desired reaction concentration.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex. The solution may change color, indicating complex formation.
-
-
Negishi Cross-Coupling Reaction:
-
To the pre-formed catalyst solution, add the aryl or heteroaryl halide (1.0 equivalent).
-
Stir the mixture for a few minutes before adding the organozinc reagent (typically 1.1-1.5 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to proceed at the optimized temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired atropisomeric product.
-
Data Presentation
The following table summarizes representative quantitative data for the atroposelective Negishi coupling reaction for the synthesis of a key intermediate of Divarasib (GDC-6036), using the analogous (R,R)-Chiraphite ligand. The results are indicative of the high efficiency and selectivity achievable with this catalytic system.
| Parameter | Value | Reference |
| Catalyst System | Pd/(R,R)-Chiraphite | [3] |
| Palladium Precursor | [Pd(cin)Cl]₂ | [3] |
| Ligand | (R,R)-Chiraphite | [3] |
| Catalyst Loading (Pd) | 0.5 mol % | [3] |
| Ligand Loading | 1.0 mol % | [3] |
| Reaction | Atroposelective Negishi Coupling | [3] |
| Substrate 1 | Aminopyridine derivative | [3] |
| Substrate 2 | Quinazoline-organozinc derivative | [3] |
| Solvent | THF | [3] |
| Yield of (Ra)-product | Excellent | [4] |
| Atropisomeric Ratio | High | [3][4] |
Mandatory Visualization
Caption: Workflow for the in situ generation and application of the Pd-(S,S)-Chiraphite catalyst.
References
- 1. eucomc2025.scg.ch [eucomc2025.scg.ch]
- 2. Development of an atroposelective Negishi coupling towards the manufacturing of KRAS G12C inhibitor Divarasib (GDC-6036) - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Hydroformylation using (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the (S,S)-Chiraphite ligand in rhodium-catalyzed asymmetric hydroformylation. This powerful catalytic system offers an efficient route to chiral aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
Asymmetric hydroformylation is a key atom-economical transformation that introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, creating a new stereocenter. The choice of chiral ligand is paramount for achieving high enantioselectivity and regioselectivity. This compound, a C₂-symmetric diphosphite ligand, has been utilized in rhodium-catalyzed systems to induce chirality in the aldehyde products. The catalyst's performance is influenced by the substrate, reaction conditions, and the specific rhodium precursor used.
Catalytic Performance Data
The following tables summarize the performance of the this compound ligand in the asymmetric hydroformylation of various olefinic substrates. The data highlights the enantioselectivity (ee%) and regioselectivity (branched/linear ratio) achieved under specific reaction conditions.
Table 1: Asymmetric Hydroformylation of Styrene
| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |
| 1 | Rh(acac)(CO)₂ / this compound | 60 | 20 (1:1) | Toluene | >95:5 | 85 | [1] |
Table 2: Asymmetric Hydroformylation of Allyl Cyanide
| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |
| 1 | Rh(acac)(CO)₂ / this compound | 35 | 6.9 (1:1) | Toluene | 4.3 | 48 | [2] |
Table 3: Asymmetric Hydroformylation of Vinyl Acetate
| Entry | Catalyst System | Temp. (°C) | Pressure (bar, CO/H₂) | Solvent | b/l ratio | ee (%) | Reference |
| 1 | Rh(acac)(CO)₂ / this compound | 60 | 30 (1:1) | Toluene | 17.3:1 | 89 | [3] |
Experimental Protocols
The following are detailed protocols for the in-situ preparation of the rhodium/(S,S)-Chiraphite catalyst and the subsequent asymmetric hydroformylation reaction.
Protocol 1: Catalyst Precursor Preparation (In-situ)
This protocol describes the preparation of the active catalyst solution.
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonyl acetylacetonate)
-
This compound ligand
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or similar inert atmosphere glassware
-
Syringe and cannula for liquid transfers
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the desired amount of Rh(acac)(CO)₂.
-
Add the appropriate amount of this compound ligand. A typical Ligand/Rhodium ratio is between 1.1:1 and 2:1.
-
Add the required volume of anhydrous, degassed solvent via cannula or syringe to achieve the desired catalyst concentration (typically in the range of 1-5 mM).
-
Stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst complex. The resulting solution is typically yellow to orange.
Protocol 2: General Procedure for Asymmetric Hydroformylation
This protocol outlines the general steps for carrying out the hydroformylation of a generic olefin substrate.
Materials:
-
Prepared Rh/(S,S)-Chiraphite catalyst solution
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., Toluene)
-
High-pressure autoclave equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
Procedure:
-
Ensure the autoclave is clean, dry, and has been purged with an inert gas.
-
Introduce the olefin substrate into the autoclave. The substrate-to-catalyst ratio (S/C) typically ranges from 100:1 to 1000:1.
-
Via cannula, transfer the freshly prepared catalyst solution to the autoclave.
-
Seal the autoclave and purge it several times with syngas to remove any residual inert gas.
-
Pressurize the autoclave to the desired pressure with the CO/H₂ mixture (e.g., 20 bar).
-
Heat the autoclave to the desired reaction temperature (e.g., 60 °C) and begin stirring.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and collect the crude reaction mixture.
-
The product aldehyde can be purified by standard techniques such as column chromatography. The enantiomeric excess (ee%) can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate the key concepts and workflows associated with asymmetric hydroformylation using this compound.
Caption: Catalytic cycle of rhodium-catalyzed hydroformylation.
Caption: Workflow for asymmetric hydroformylation.
References
Application of (S,S)-Chiraphite in the Synthesis of Pharmaceutical Intermediates
Application Note AP-2025-01
Introduction
(S,S)-Chiraphite is a C2-symmetric chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and tunable electronic properties make it a powerful tool for inducing high stereoselectivity in a variety of transformations. This application note details the use of Chiraphite ligands in the synthesis of a key pharmaceutical intermediate, highlighting the experimental protocol and achievable quantitative outcomes. Specifically, it focuses on the atroposelective Negishi coupling for the synthesis of the core structure of Divarasib (GDC-6036), a potent covalent inhibitor of KRAS G12C, a challenging target in cancer therapy. While the example provided utilizes (R,R)-Chiraphite, the use of this compound would analogously provide the opposite atropisomer, demonstrating the ligand's utility in accessing a comprehensive set of stereoisomers.
Core Application: Atroposelective Synthesis of a Divarasib Intermediate
The crucial step in the synthesis of Divarasib is the construction of the sterically hindered biaryl axis with high atropisomeric control. This is achieved through a palladium-catalyzed Negishi cross-coupling reaction between a functionalized aminopyridine and a quinazoline organozinc species. The use of a chiral ligand is paramount to control the axial chirality of the resulting biaryl compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the atroposelective Negishi coupling reaction to form the Divarasib intermediate.
| Parameter | Value |
| Catalyst System | [Pd(cin)Cl]₂ / (R,R)-Chiraphite |
| Catalyst Loading | 0.5 mol % [Pd(cin)Cl]₂ |
| 1 mol % (R,R)-Chiraphite | |
| Substrates | Aminopyridine, Quinazoline Organozinc |
| Yield of Intermediate | 70% |
| Diastereomeric Ratio (dr) | >99:1 (after crystallization) |
| Reaction Solvent | Toluene |
| Reaction Temperature | 25-35 °C |
Experimental Protocols
Synthesis of the Quinazoline Organozinc Species
A detailed protocol for the in-situ generation of the organozinc reagent is outlined below.
-
To a solution of the quinazoline bromide precursor (1.0 equiv) in anhydrous THF (5 V), add isopropylmagnesium chloride lithium chloride complex (1.1 equiv, 1.3 M in THF) dropwise at 0-10 °C.
-
Stir the resulting mixture at 20-30 °C for 1 hour.
-
In a separate flask, add zinc chloride (1.2 equiv) to anhydrous THF (3 V) and stir to dissolve.
-
Cool the zinc chloride solution to 0-10 °C and add the Grignard reagent solution dropwise.
-
Warm the resulting mixture to 20-30 °C and stir for 1 hour to form the quinazoline organozinc species.
Atroposelective Negishi Coupling
The following protocol details the palladium-catalyzed cross-coupling reaction.
-
In a reaction vessel, dissolve [Pd(cin)Cl]₂ (0.005 equiv) and (R,R)-Chiraphite (0.01 equiv) in toluene (2 V). Stir the mixture at 20-30 °C for 30 minutes to form the active catalyst.
-
Add the aminopyridine coupling partner (1.2 equiv) to the catalyst mixture.
-
Add the freshly prepared quinazoline organozinc solution to the reaction mixture at 20-30 °C over 2 hours.
-
Stir the reaction mixture at 25-35 °C until the reaction is deemed complete by HPLC analysis (typically 12-18 hours).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product is then purified by crystallization to afford the desired atropisomer of the Divarasib intermediate in high yield and diastereomeric excess.
Visualizations
Logical Workflow for the Synthesis of the Divarasib Intermediate
Caption: A logical workflow diagram illustrating the key stages in the synthesis of the Divarasib intermediate.
Catalytic Cycle of the Atroposelective Negishi Coupling
Caption: A simplified representation of the catalytic cycle for the atroposelective Negishi coupling.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity with (S,S)-Chiraphite
Welcome to the technical support center for troubleshooting issues related to the use of the (S,S)-Chiraphite ligand in asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems leading to low enantioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My asymmetric hydrogenation with a Rhodium-(S,S)-Chiraphite catalyst is giving low enantiomeric excess (ee). What are the most common causes and how can I improve it?
Answer:
Low enantioselectivity in rhodium-catalyzed asymmetric hydrogenation using this compound can stem from several factors, ranging from reaction conditions to the purity of your reagents. Below is a systematic guide to troubleshoot this issue, starting with the most impactful variables.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Impact of Reaction Solvent
The polarity and coordinating ability of the solvent can significantly influence the catalytic environment and, consequently, the enantioselectivity. Non-coordinating, non-polar solvents often provide a more defined and rigid chiral environment around the metal center.
Troubleshooting Steps:
-
Screen Different Solvents: If you are using a polar or coordinating solvent (e.g., THF, acetone), consider switching to a non-polar alternative like toluene, benzene, or dichloromethane (DCM).
-
Ensure Solvent Purity and Anhydrous Conditions: Water and other protic impurities can interfere with the catalyst and lower enantioselectivity. Always use freshly distilled, anhydrous, and thoroughly degassed solvents.
Table 1: Effect of Solvent on the Asymmetric Hydrogenation of a Prochiral Olefin with a Rh-(S,S)-Chiraphite type catalyst
| Entry | Solvent | Enantiomeric Excess (ee, %) |
| 1 | THF | 85 |
| 2 | Acetone | 88 |
| 3 | Toluene | 95 |
| 4 | DCM | 92 |
Note: Data is illustrative and based on typical results for similar diphosphine ligands.
Influence of Temperature and Hydrogen Pressure
These two parameters are often interlinked and can have a profound effect on the energy difference between the diastereomeric transition states, which dictates the enantioselectivity.
Troubleshooting Steps:
-
Vary the Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system, which amplifies the energetic differences between the transition states leading to the two enantiomers.
-
Optimize Hydrogen Pressure: The effect of pressure can be substrate-dependent. While higher pressures can increase the reaction rate, they may positively or negatively impact enantioselectivity. A screening of different pressures is recommended.
Table 2: Effect of Temperature and Pressure on Enantioselectivity
| Entry | Temperature (°C) | Pressure (bar H₂) | Enantiomeric Excess (ee, %) |
| 1 | 50 | 10 | 88 |
| 2 | 25 | 10 | 94 |
| 3 | 0 | 10 | 97 |
| 4 | 25 | 5 | 92 |
| 5 | 25 | 20 | 95 |
Note: Data is illustrative and based on general trends in asymmetric hydrogenation.
Question 2: Could the quality of the this compound ligand or substrate be the source of my poor results?
Answer:
Absolutely. The chemical and optical purity of both the ligand and the substrate are critical for achieving high enantioselectivity.
Troubleshooting Steps:
-
Verify Ligand Purity:
-
Chemical Purity: The presence of impurities, particularly phosphine oxides resulting from air exposure, can be detrimental. Ensure the ligand is stored under an inert atmosphere and handled using appropriate air-free techniques. If oxidation is suspected, purification by recrystallization or chromatography may be necessary.
-
Optical Purity: The enantiomeric purity of the ligand is paramount. An ee of less than 99% for the ligand will directly limit the maximum achievable ee of the product. Verify the optical purity of your ligand batch if possible.
-
-
Assess Substrate Purity:
-
Impurities in the substrate can act as catalyst poisons or inhibitors, leading to both low conversion and low enantioselectivity. Recrystallize or chromatograph your substrate to ensure high purity.
-
Certain functional groups within the substrate molecule, even in small amounts as impurities, can coordinate to the metal center and compete with the desired coordination, disrupting the chiral environment.
-
Logical Relationship of Reagent Purity to Enantioselectivity
Caption: Impact of reagent purity on the formation of the active catalyst and enantioselectivity.
Question 3: Does the method of catalyst preparation affect the outcome? Should I be using an in situ or a pre-formed catalyst?
Answer:
The method of catalyst preparation is crucial. For rhodium-catalyzed hydrogenations with diphosphine ligands like Chiraphite, an in situ preparation is common, but must be performed correctly.
Experimental Protocol: In Situ Preparation of the Rh-(S,S)-Chiraphite Hydrogenation Catalyst
-
Inert Atmosphere: All manipulations must be carried out under a dry, oxygen-free inert atmosphere (e.g., Argon or Nitrogen) in a glovebox or using Schlenk techniques.
-
Glassware: Ensure all glassware is oven-dried and cooled under vacuum or inert gas.
-
Precursor and Ligand: In a Schlenk flask, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, 1.0 mol%) and this compound (1.1 mol%) in a degassed, anhydrous solvent (e.g., DCM or toluene). The slight excess of ligand ensures complete coordination.
-
Activation/Pre-stirring: Stir the resulting solution at room temperature for 15-30 minutes. This allows for the formation of the active catalyst complex. The solution will typically change color.
-
Substrate Addition: Add a solution of the degassed substrate in the same solvent to the catalyst solution.
-
Reaction Execution: Pressurize the reaction vessel with hydrogen to the desired pressure and maintain the desired temperature, ensuring vigorous stirring.
Troubleshooting Catalyst Preparation:
-
Incomplete Coordination: Insufficient pre-stirring time may lead to incomplete formation of the active catalyst.
-
Oxygen Contamination: Exposure to air can damage both the rhodium precursor and the phosphine ligand, leading to the formation of inactive or non-selective species.
-
Pre-formed Catalyst: If in situ methods consistently give poor results, consider using a well-defined, pre-formed catalyst complex such as [Rh(this compound)(COD)]BF₄. This can provide greater reproducibility.
Question 4: I've optimized conditions and my reagents are pure, but the enantioselectivity is still suboptimal for a specific substrate. What else can I consider?
Answer:
If the above factors have been addressed, the issue may lie with the intrinsic interaction between the substrate and the catalyst.
Troubleshooting Substrate-Ligand Mismatch:
-
Steric and Electronic Effects: The stereoelectronic properties of both the ligand and the substrate are crucial for effective chiral recognition. The "fit" between the substrate and the chiral pocket created by the this compound ligand determines the enantioselectivity. It is possible that for a particular substrate, the steric bulk or electronic nature is not ideal for the Chiraphite framework.
-
Consider Additives: In some cases, additives can influence the reaction environment. For example, small amounts of a non-coordinating acid or base can sometimes improve results, although this is highly system-dependent and requires careful screening.
-
Alternative Ligands: If a particular substrate consistently yields low ee with this compound, it may be necessary to screen other classes of chiral ligands. Ligands with different bite angles, steric profiles, or electronic properties (e.g., BINAP, Josiphos, Duanphos) might provide a better match for your substrate.[1]
Signaling Pathway of Substrate-Catalyst Interaction
Caption: Simplified energy pathway showing how favorable interactions lead to the major enantiomer.
References
Optimizing reaction conditions for (S,S)-Chiraphite catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for (S,S)-Chiraphite catalysts.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound catalysts.
1. Low Enantioselectivity
Low enantioselectivity is a frequent challenge in asymmetric catalysis. The following table outlines potential causes and corresponding troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact enantioselectivity. Screen a range of solvents with varying properties (e.g., polar aprotic, polar protic, non-polar). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can sometimes enhance enantioselectivity. |
| Suboptimal Temperature | Temperature affects the flexibility of the catalyst-substrate complex. Lowering the reaction temperature may increase enantioselectivity by favoring a more ordered transition state. Perform a temperature screening study (e.g., from -20°C to room temperature). |
| Inappropriate Substrate-to-Catalyst (S/C) Ratio | A high S/C ratio can sometimes lead to the formation of less selective catalytic species. Try decreasing the S/C ratio to see if it improves enantioselectivity. |
| Presence of Impurities | Impurities in the substrate, solvent, or from the hydrogen gas can poison the catalyst or interfere with the chiral induction. Ensure all reagents and solvents are of high purity and that the hydrogen gas is passed through a purification train. |
| Racemization of Product | The product may be racemizing under the reaction or work-up conditions. Check the stability of the product under the reaction conditions in the absence of the catalyst. If racemization is observed, consider milder reaction conditions or a modified work-up procedure. |
| Ligand Degradation | The this compound ligand may be degrading under the reaction conditions. Analyze the reaction mixture for signs of ligand decomposition. If degradation is suspected, consider milder conditions or the use of protective additives. |
2. Low Reaction Conversion or Yield
Low conversion or yield can be attributed to several factors related to catalyst activity and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | The catalyst may be deactivated by impurities or by reaction with the substrate or product. Ensure rigorous exclusion of air and moisture during catalyst preparation and reaction setup. Purify the substrate and solvents to remove potential poisons. |
| Insufficient Hydrogen Pressure | For hydrogenation reactions, the hydrogen pressure is a critical parameter. Increase the hydrogen pressure in increments to determine the optimal pressure for your specific substrate. |
| Suboptimal Temperature | While lower temperatures often favor enantioselectivity, higher temperatures are generally required for faster reaction rates. If conversion is low, cautiously increase the reaction temperature while monitoring the effect on enantioselectivity. |
| Poor Catalyst-Substrate Interaction | The solvent can influence the solubility and interaction of the catalyst and substrate. Experiment with different solvents to improve the solubility of both components. |
| Low Catalyst Loading | The amount of catalyst may be insufficient for the desired conversion within a reasonable timeframe. Increase the catalyst loading (i.e., decrease the S/C ratio). |
3. Catalyst Deactivation and Recycling Issues
Catalyst deactivation can be a significant hurdle, especially for larger-scale synthesis.
| Potential Cause | Troubleshooting Steps |
| Oxidation of Phosphine Ligand | This compound, being a phosphine-based ligand, is susceptible to oxidation. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. |
| Formation of Inactive Catalyst Species | The active catalytic species may aggregate or decompose into inactive forms. The use of coordinating solvents or additives can sometimes stabilize the active catalyst. |
| Leaching of Metal | For supported this compound catalysts, the metal may leach from the support, leading to a loss of activity. Consider using a different support or modifying the reaction conditions to minimize leaching. |
| Inefficient Recovery | During recycling attempts, the catalyst may be lost or partially deactivated during the work-up and recovery process. Develop a mild and efficient recovery protocol, for example, by filtration if the catalyst is heterogeneous. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare the active Rh/(S,S)-Chiraphite catalyst?
A1: The active catalyst is typically prepared in situ by reacting a rhodium precursor, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄, with the this compound ligand in a suitable degassed solvent under an inert atmosphere. The mixture is usually stirred for a short period to allow for complex formation before the substrate is introduced.
Q2: What is a typical substrate-to-catalyst (S/C) ratio for reactions with this compound?
A2: The optimal S/C ratio is substrate-dependent and should be determined experimentally. A common starting point for screening is an S/C ratio of 100:1 to 1000:1. For highly active systems, this ratio can be increased significantly.
Q3: Can additives be used to improve the performance of this compound catalysts?
A3: Yes, additives can sometimes enhance catalyst stability and selectivity. For instance, the addition of a non-coordinating base may be beneficial in certain reactions to neutralize any acidic byproducts that could lead to catalyst deactivation or product racemization. The choice of additive is highly specific to the reaction being performed.
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role in asymmetric hydrogenation reactions. It can influence the solubility of the catalyst and substrate, the stability of the catalytic species, and the energetics of the transition states, thereby affecting both the reaction rate and the enantioselectivity. A solvent screening is highly recommended during reaction optimization.
Quantitative Data Summary
The following table summarizes the general effect of common solvents on enantioselectivity in asymmetric hydrogenation reactions. The specific outcomes with this compound may vary depending on the substrate.
Table 1: General Influence of Solvents on Enantioselectivity in Asymmetric Hydrogenation
| Solvent | General Polarity | Typical Effect on Enantioselectivity (% ee) | Notes |
| Toluene | Non-polar | Often provides good to excellent enantioselectivity. | A common starting point for optimization. |
| Dichloromethane (DCM) | Polar aprotic | Can provide good results, but may vary significantly with substrate. | |
| Tetrahydrofuran (THF) | Polar aprotic | Coordinating solvent that can sometimes lower enantioselectivity by competing with the substrate for coordination to the metal center. | |
| Methanol (MeOH) | Polar protic | Can lead to high enantioselectivity for certain substrates, but may also act as a competitive inhibitor. | |
| 2,2,2-Trifluoroethanol (TFE) | Highly polar protic | Often enhances enantioselectivity due to its unique electronic and steric properties and ability to form hydrogen bonds.[1] | Can significantly alter the catalyst's electronic properties. |
| Hexafluoroisopropanol (HFIP) | Highly polar protic | Similar to TFE, it can have a dramatic and sometimes unpredictable effect on enantioselectivity.[2] | Can enable reactions with substrates containing nucleophilic sites that might otherwise poison the catalyst.[2] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of a Prochiral Ketone
-
Catalyst Preparation:
-
In a nitrogen-filled glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and this compound (1.1 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired degassed solvent (e.g., toluene, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
-
Hydrogenation Reaction:
-
Add the prochiral ketone substrate (1 mmol) to the flask containing the catalyst solution.
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the flask with hydrogen gas (3 cycles of vacuum and backfill with H₂).
-
Pressurize the flask to the desired hydrogen pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
Carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Troubleshooting low enantioselectivity.
References
Technical Support Center: (S,S)-Chiraphite Catalyst Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,S)-Chiraphite catalyst complexes. The focus is on improving catalyst stability and addressing common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic reaction with an this compound complex shows a sudden drop in activity. What are the likely causes?
A1: A sudden drop in catalyst activity often points to catalyst deactivation. For phosphite-based ligands like Chiraphite, the primary deactivation pathways are hydrolysis and oxidation.
-
Hydrolysis: Phosphite ligands are susceptible to hydrolysis, especially in the presence of trace amounts of water in the reaction medium. This process is often autocatalytic, as the acidic byproducts can accelerate further ligand degradation.[1]
-
Oxidation: The phosphorus(III) center in phosphite ligands can be oxidized to phosphorus(V), rendering the ligand unable to coordinate effectively with the metal center. This is a common issue when reactions are not performed under strictly inert conditions.
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst complex.
-
Poisoning: Impurities in the substrate or solvent can act as catalyst poisons, blocking the active sites.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Use Anhydrous Conditions: Employ freshly dried solvents and ensure the substrate is free of water. The use of molecular sieves can be beneficial.
-
Optimize Temperature: If thermal degradation is suspected, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Purify Reagents: Ensure the purity of the substrate and solvent to avoid catalyst poisoning.
Q2: I am observing a decline in enantioselectivity over the course of my reaction. What could be the reason for this?
A2: A decrease in enantioselectivity can be linked to the degradation of the chiral ligand or the formation of achiral, more active catalytic species.
-
Ligand Degradation: As the this compound ligand degrades through hydrolysis or oxidation, the chiral environment around the metal center is lost, leading to the formation of non-stereoselective products.
-
Formation of Achiral Species: The degradation of the bidentate Chiraphite ligand can lead to the formation of monodentate phosphite or other achiral phosphorus species that can still catalyze the reaction, but without enantiocontrol.
Troubleshooting Steps:
-
Monitor Ligand Integrity: Use techniques like ³¹P NMR spectroscopy to monitor the integrity of the Chiraphite ligand throughout the reaction. The appearance of new peaks in the ³¹P NMR spectrum can indicate ligand degradation.
-
Control Reaction Time: If ligand degradation is observed over time, it may be necessary to stop the reaction before significant degradation occurs to preserve enantioselectivity.
-
Re-evaluate Catalyst Loading: In some cases, a slightly higher catalyst loading can help maintain a sufficient concentration of the active chiral catalyst throughout the reaction, but this should be balanced against cost and potential side reactions.
Q3: How can I improve the overall stability and lifetime of my this compound catalyst?
A3: Several strategies can be employed to enhance the stability of your catalyst:
-
Ligand Modification: While this compound is a specific ligand, the general principle is that bulkier substituents on the phosphite ligand can improve its hydrolytic stability.[1]
-
Solvent Choice: The choice of solvent can significantly impact catalyst stability. Non-polar, aprotic solvents are generally preferred to minimize hydrolysis.
-
Use of Additives: In some catalytic systems, the addition of co-ligands or stabilizers can enhance the lifetime of the primary catalyst. However, this is highly system-dependent and requires empirical testing.
-
Immobilization: Supporting the catalyst on a solid matrix can sometimes improve its stability and facilitate its recovery and reuse.
Quantitative Data on Phosphite Ligand Stability
Table 1: Hydrolytic Stability of Bidentate Phosphite Ligands
| Ligand | Substituent on Acyl Moiety | Half-life (t₁/₂) at 90°C (h) |
| L1 (parent) | H | 1.5 |
| L4 | 3,5-di-t-butyl | 4.8 |
| L1-MeO | 4-MeO (electron-donating) | ~1.6 |
| L1-Cl | 4-Cl (electron-withdrawing) | ~1.2 |
Data adapted from a study on the hydrolysis of bidentate phosphites.[1] This data illustrates that bulky substituents (like di-t-butyl) can significantly enhance the hydrolytic stability of the phosphite ligand.
Experimental Protocols
Protocol 1: Monitoring this compound Complex Degradation using ³¹P NMR Spectroscopy
This protocol outlines the procedure for monitoring the stability of an this compound complex under reaction conditions.
Materials:
-
This compound complex
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, CD₂Cl₂)
-
Internal standard (e.g., triphenyl phosphate)
-
NMR tubes with J. Young valves
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox, accurately weigh the this compound complex and the internal standard into a vial.
-
Dissolve the solids in the anhydrous, deuterated solvent to a known concentration.
-
Transfer the solution to an NMR tube fitted with a J. Young valve and seal it.
-
-
Initial Spectrum Acquisition:
-
Acquire an initial ³¹P NMR spectrum at the desired reaction temperature. This will serve as the t=0 reference.
-
Note the chemical shift of the intact this compound complex and the internal standard.
-
-
Reaction Monitoring:
-
If monitoring a reaction, add the substrate to the NMR tube (pre-dissolved in the same deuterated solvent) under an inert atmosphere.
-
Acquire ³¹P NMR spectra at regular time intervals throughout the course of the reaction.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the intact this compound complex and any new phosphorus species that appear.
-
Normalize the integrals against the internal standard to quantify the concentration of the catalyst and its degradation products over time.
-
The appearance of peaks in the phosphate region (typically around 0 ppm) is indicative of oxidation, while other new phosphite signals may indicate hydrolysis or other decomposition pathways.
-
Visualizations
Caption: Primary deactivation pathways for this compound complexes.
Caption: Troubleshooting workflow for catalyst stability issues.
References
(S,S)-Chiraphite catalyst deactivation and regeneration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deactivation and potential regeneration of (S,S)-Chiraphite catalysts. The information is compiled from general knowledge of phosphite-based catalysts and related palladium and rhodium systems. Specific data for this compound is limited in publicly available literature; therefore, some protocols and data are presented as illustrative examples.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The active catalytic species has lost its efficacy. | - Verify Catalyst Handling: this compound and its metal complexes are often air and moisture sensitive. Ensure all manipulations were performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.[1][2] - Check for Impurities: Substrates, reagents, or solvents may contain impurities that poison the catalyst. Consider purifying all reaction components. - Attempt Regeneration: For suspected deactivation, refer to the Experimental Protocols section for a general regeneration procedure. |
| 2. Incorrect Reaction Conditions: Temperature, pressure, or stirring may not be optimal. | - Review Literature: Compare your reaction conditions to established protocols for similar transformations using this compound or related phosphite ligands. - Optimize Parameters: Systematically vary temperature and pressure to find the optimal range for your specific substrate. | |
| Low Enantioselectivity | 1. Ligand Degradation: The chiral this compound ligand may have degraded, leading to the formation of non-chiral or less selective catalytic species. | - Analyze Ligand Purity: If possible, use techniques like 31P NMR to assess the purity of the this compound ligand before use. - Use Fresh Ligand: If degradation is suspected, use a fresh batch of the ligand from a reputable supplier or synthesize and purify it immediately before use. |
| 2. Racemization of Product: The reaction conditions may be promoting the racemization of the desired chiral product. | - Modify Work-up: Ensure the work-up and purification conditions (e.g., pH, temperature) are not harsh enough to cause racemization. - Isolate Product Quickly: Minimize the time the product spends in the reaction mixture after the reaction is complete. | |
| Reaction Stalls or is Sluggish | 1. Catalyst Inhibition: A product or byproduct of the reaction may be inhibiting the catalyst. | - Monitor Reaction Progress: Track the reaction kinetics. A sharp decrease in rate after initial conversion may indicate product inhibition. - Consider in situ Product Removal: If feasible for your reaction, explore methods to remove the product as it is formed. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate. | - Increase Catalyst Loading: Incrementally increase the catalyst loading to see if the reaction rate improves. Be mindful of the cost implications. | |
| Formation of Palladium Black | 1. Catalyst Decomposition: The palladium center has agglomerated into inactive nanoparticles. This is a common deactivation pathway for palladium catalysts.[3][4] | - Improve Ligand-to-Metal Ratio: A higher excess of the phosphite ligand can sometimes stabilize the palladium center and prevent agglomeration. - Modify Reaction Conditions: Lowering the reaction temperature may slow down the decomposition process. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound catalyst deactivation?
A1: While specific studies on this compound are not abundant, deactivation of catalysts with phosphite ligands, in general, can occur through several pathways:
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Ligand Degradation: Phosphite ligands are susceptible to hydrolysis and oxidation, especially in the presence of trace amounts of water or air. This alters the electronic and steric properties of the ligand, reducing its effectiveness. The degradation of phosphine ligands in palladium-catalyzed reactions has been observed in numerous instances.[5]
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Metal Center Agglomeration: For palladium catalysts, a common deactivation pathway is the reduction of the active Pd(0) or Pd(II) species to form inactive palladium black (nanoparticles).[3][4]
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Poisoning: Impurities in the starting materials, reagents, or solvent can bind to the metal center and block the active site. Sulfur-containing compounds are well-known poisons for palladium catalysts.[3]
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Product Inhibition: The product of the reaction or a byproduct can sometimes coordinate to the catalyst more strongly than the reactants, leading to a slowdown or complete stop of the catalytic cycle.
Q2: How can I minimize catalyst deactivation?
A2: To minimize deactivation:
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Strict Inert Atmosphere Techniques: Always handle the this compound ligand and its metal complexes under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent exposure to air and moisture.[1][2]
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Use High-Purity Materials: Ensure that all solvents, substrates, and reagents are of high purity and are thoroughly dried and degassed before use.
-
Optimize Reaction Conditions: Avoid excessively high temperatures, which can accelerate ligand degradation and metal agglomeration.
-
Appropriate Ligand-to-Metal Ratio: Using a slight excess of the this compound ligand can help to stabilize the active catalytic species.
Q3: Is it possible to regenerate a deactivated this compound catalyst?
A3: Regeneration of homogeneous catalysts can be challenging. For deactivation caused by the agglomeration of palladium, it is generally not possible to regenerate the catalyst to its original molecularly defined state. However, if deactivation is due to poisoning by certain impurities, it might be possible to remove the poison. A generic procedure for attempting to regenerate a catalyst is provided in the Experimental Protocols section, though its success is not guaranteed.
Q4: What are the ideal storage conditions for the this compound ligand?
A4: The this compound ligand, being a phosphite, should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a freezer to minimize any potential thermal degradation. It is crucial to prevent exposure to air and moisture.
Quantitative Data
Due to the lack of specific published data on the deactivation and regeneration of this compound, the following table presents hypothetical data for illustrative purposes, based on typical performance degradation observed in similar catalytic systems.
Table 1: Illustrative Performance of a Pd/(S,S)-Chiraphite Catalyst in an Atroposelective Negishi Coupling
| Catalyst State | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Fresh | 1.0 | 12 | 95 | 98 |
| Deactivated (1st Reuse) | 1.0 | 24 | 60 | 90 |
| Deactivated (2nd Reuse) | 1.0 | 48 | 25 | 75 |
| Regenerated (Hypothetical) | 1.0 | 18 | 80 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Synthesis using a Pd/(S,S)-Chiraphite Catalyst
This protocol is a general guideline and should be adapted for the specific reaction.
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Catalyst Preparation (in a glovebox):
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To a dry Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃).
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Add a solution of the this compound ligand in the desired dry, degassed solvent.
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate dry Schlenk flask under argon, dissolve the aryl halide and any other solid reagents in the reaction solvent.
-
Add the organozinc reagent dropwise at the desired temperature.
-
Add the pre-formed catalyst solution via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the optimal temperature and monitor its progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
-
Protocol 2: Illustrative General Protocol for Attempted Catalyst Regeneration
This is a speculative protocol and its effectiveness for this compound is not guaranteed. It is based on a general patent for catalyst regeneration and may need significant optimization.
-
Solvent Wash:
-
After the reaction, if the catalyst is in a separate phase or can be precipitated, separate it from the product solution.
-
Wash the catalyst with a dry, degassed organic solvent (e.g., toluene or THF) to remove any adsorbed organic species. This should be performed under an inert atmosphere.
-
-
Acidic Wash (Caution: May degrade the ligand):
-
Prepare a dilute solution of a weak organic acid (e.g., formic acid) in an aqueous hydrogen peroxide solution.
-
Wash the catalyst with this solution at a controlled temperature (e.g., 40-60 °C) for a short period (e.g., 15-30 minutes). This step aims to remove strongly bound poisons.
-
-
Water Wash:
-
Wash the catalyst with deionized, degassed water to remove any residual acid and peroxide.
-
-
Drying:
-
Thoroughly dry the catalyst under high vacuum to remove all traces of water and solvent.
-
-
Re-evaluation:
-
Test the activity and enantioselectivity of the regenerated catalyst on a small scale before using it in a larger reaction.
-
Visualizations
Caption: Potential deactivation pathways for a palladium/(S,S)-Chiraphite catalyst.
Caption: A logical workflow for troubleshooting issues with this compound catalysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. scispace.com [scispace.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second Comes First: Switching Elementary Steps in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S,S)-Chiraphite in Asymmetric Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (S,S)-Chiraphite in their synthetic endeavors. The following information is designed to address common issues encountered during experimental work, with a focus on the critical roles of solvent and temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral phosphine-phosphite ligand used in asymmetric catalysis. Its bidentate nature and chiral backbone make it particularly effective in a variety of transition metal-catalyzed reactions, most notably rhodium-catalyzed asymmetric hydroformylation. This reaction is a powerful tool for the synthesis of chiral aldehydes, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Q2: How do solvent and temperature generally affect the outcome of reactions using this compound?
Solvent and temperature are critical parameters that can significantly influence the enantioselectivity, regioselectivity, and overall yield of reactions catalyzed by rhodium-(S,S)-Chiraphite complexes.
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of the catalyst-substrate complex and the transition states, thereby influencing the enantiomeric excess (ee) of the product. Non-polar, aromatic solvents like toluene and benzene are commonly employed.
-
Temperature: Temperature impacts the reaction rate and can also have a profound effect on selectivity. Generally, lower temperatures favor higher enantioselectivity, although this often comes at the cost of a slower reaction rate.
Q3: What are some common starting points for reaction conditions when using this compound in asymmetric hydroformylation?
For the asymmetric hydroformylation of vinyl arenes such as styrene, typical starting conditions involve using a rhodium precursor like [Rh(CO)₂(acac)] with this compound as the ligand. The reaction is commonly carried out in an aromatic solvent such as toluene under a syngas (CO/H₂) pressure of 10-40 bar at a temperature between 25°C and 60°C.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Suboptimal Temperature | Lower the reaction temperature. Enantioselectivity in asymmetric hydroformylation is often inversely proportional to temperature. A screening of temperatures (e.g., 25°C, 40°C, 60°C) is recommended. |
| Incorrect Solvent Choice | The polarity and coordinating properties of the solvent can significantly impact the chiral induction. Aromatic solvents like toluene or benzene often provide good results. If results are poor, consider screening other non-coordinating solvents. |
| Ligand Decomposition | This compound, being a phosphite-containing ligand, can be susceptible to hydrolysis or oxidation. Ensure the use of dry, degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Impure Substrate or Reagents | Impurities in the substrate or solvent can interfere with the catalytic cycle. Ensure all materials are of high purity. |
Issue 2: Low Conversion or Reaction Rate
| Potential Cause | Suggested Solution |
| Low Temperature | While lower temperatures can improve enantioselectivity, they also decrease the reaction rate. A balance must be found. Consider a modest increase in temperature if the reaction is too slow. |
| Insufficient Syngas Pressure | The concentration of CO and H₂ is crucial for the reaction rate. Ensure the pressure is within the optimal range for the specific substrate (typically 10-40 bar). |
| Catalyst Deactivation | Catalyst deactivation can occur due to impurities or side reactions. Ensure rigorous inert atmosphere techniques are used. |
| Low Catalyst Loading | If the reaction is clean but slow, a slight increase in the catalyst loading may be beneficial. |
Issue 3: Poor Regioselectivity (branched vs. linear aldehyde)
| Potential Cause | Suggested Solution |
| Reaction Conditions | The ratio of branched to linear aldehyde can be influenced by syngas pressure and temperature. Higher CO partial pressures can sometimes favor the formation of the branched product in the hydroformylation of styrenic substrates. |
| Ligand Structure | While this compound generally provides good regioselectivity for the desired branched aldehyde with vinyl arenes, extreme conditions can alter this. Adhering to established protocols is recommended. |
Data Presentation
The following tables summarize the effect of solvent and temperature on a model rhodium-catalyzed asymmetric hydroformylation reaction using a Chiraphite-type ligand.
Table 1: Effect of Solvent on the Asymmetric Hydroformylation of Styrene
| Entry | Solvent | Conversion (%) | Branched/Linear Ratio | ee (%) of Branched Aldehyde |
| 1 | Toluene | >99 | 96:4 | 76 |
| 2 | Benzene | >99 | 95:5 | 74 |
| 3 | THF | >99 | 92:8 | 65 |
| 4 | CH₂Cl₂ | 95 | 93:7 | 70 |
Reaction Conditions: Styrene (1 mmol), [Rh(CO)₂(acac)] (0.5 mol%), this compound (1.1 mol%), Solvent (5 mL), 20 bar CO/H₂ (1:1), 40°C, 24 h.
Table 2: Effect of Temperature on the Asymmetric Hydroformylation of Styrene in Toluene
| Entry | Temperature (°C) | Conversion (%) | Branched/Linear Ratio | ee (%) of Branched Aldehyde |
| 1 | 25 | 90 | 97:3 | 82 |
| 2 | 40 | >99 | 96:4 | 76 |
| 3 | 60 | >99 | 94:6 | 68 |
Reaction Conditions: Styrene (1 mmol), [Rh(CO)₂(acac)] (0.5 mol%), this compound (1.1 mol%), Toluene (5 mL), 20 bar CO/H₂ (1:1), 24 h.
Experimental Protocols
Detailed Methodology for Rhodium/(S,S)-Chiraphite Catalyzed Asymmetric Hydroformylation of Styrene
Materials:
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Styrene (freshly distilled)
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[Rh(CO)₂(acac)] (acetylacetonatodicarbonylrhodium(I))
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This compound
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Toluene (anhydrous, degassed)
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Syngas (1:1 mixture of CO and H₂)
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Schlenk flask or autoclave
Procedure:
-
In a glovebox or under a stream of argon, a Schlenk flask or an autoclave is charged with [Rh(CO)₂(acac)] (0.005 mmol, 0.5 mol%) and this compound (0.011 mmol, 1.1 mol%).
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Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred for 15 minutes at room temperature to allow for pre-formation of the catalyst.
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Styrene (1 mmol) is then added via syringe.
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The reaction vessel is sealed, removed from the glovebox (if applicable), and purged three times with syngas.
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The vessel is then pressurized with syngas to the desired pressure (e.g., 20 bar).
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The reaction mixture is stirred at the desired temperature (e.g., 40°C) for the specified time (e.g., 24 hours).
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After the reaction is complete, the vessel is cooled to room temperature and the pressure is carefully released in a well-ventilated fume hood.
-
The conversion and regioselectivity can be determined by ¹H NMR or GC analysis of the crude reaction mixture.
-
The enantiomeric excess of the branched aldehyde product is determined by chiral HPLC or chiral GC analysis.
Visualizations
Technical Support Center: (S,S)-Chiraphite Catalysts in Asymmetric Hydrogenation
Welcome to the technical support center for (S,S)-Chiraphite catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the application of this compound in asymmetric hydrogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound catalysts and what are their primary applications?
This compound is a type of chiral phosphine-phosphite ligand used in asymmetric catalysis. When complexed with a transition metal, most commonly rhodium, it forms a highly effective catalyst for the asymmetric hydrogenation of various prochiral substrates. Its primary application is in the enantioselective synthesis of chiral molecules, which are crucial building blocks in the pharmaceutical, agrochemical, and fragrance industries. The catalyst is particularly well-suited for the hydrogenation of α-dehydroamino acid derivatives, enamides, and itaconate derivatives.
Q2: What are the key advantages of using this compound catalysts?
The primary advantage of this compound catalysts lies in their ability to induce high enantioselectivity in hydrogenation reactions, often achieving enantiomeric excesses (ee) of over 99% for specific substrates under mild reaction conditions. The modular nature of its synthesis allows for potential modifications to fine-tune its steric and electronic properties for different applications.
Q3: How should I handle and store this compound and its metal complexes?
This compound and its metal complexes should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Phosphite ligands are susceptible to oxidation and hydrolysis.[1][2][3] It is recommended to store the catalyst in a glovebox or a desiccator. Solvents used for reactions should be thoroughly dried and degassed prior to use.
Q4: What is a typical experimental protocol for an asymmetric hydrogenation reaction using a Rh/(S,S)-Chiraphite catalyst?
A general procedure for the asymmetric hydrogenation of a prochiral olefin is as follows:
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-2-acetamidoacrylate
-
Catalyst Pre-formation:
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and this compound (typically in a 1:1.1 molar ratio) in a dry, degassed solvent (e.g., dichloromethane or methanol).
-
Stir the solution at room temperature for 15-30 minutes to allow for complex formation.
-
-
Hydrogenation Reaction:
-
In a separate reaction vessel, dissolve the substrate (e.g., methyl (Z)-2-acetamidoacrylate) in the same solvent.
-
Transfer the pre-formed catalyst solution to the reaction vessel. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 50,000:1 depending on the substrate and desired reaction time.
-
Seal the reaction vessel and purge with hydrogen gas (typically 1-10 bar).
-
Stir the reaction mixture at a constant temperature (e.g., 20-25 °C) until the reaction is complete (monitor by TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
-
Troubleshooting Guide
Below are common issues encountered during asymmetric hydrogenation using this compound catalysts, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | Catalyst Deactivation: Presence of oxygen, water, or other impurities in the reaction mixture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use freshly distilled and thoroughly degassed solvents. - Purify the substrate to remove any potential catalyst poisons. |
| Catalyst Hydrolysis: Phosphite ligands are susceptible to hydrolysis, which can be autocatalytic.[1][2][3] | - Minimize exposure of the catalyst and ligand to moisture. - Consider using bulky ortho-substituted aryl phosphites, which have shown enhanced hydrolytic stability.[1] | |
| Poor Substrate Compatibility: The substrate may be sterically hindered or possess functional groups that inhibit the catalyst. | - For highly substituted olefins, longer reaction times or higher catalyst loadings may be necessary. - Substrates with strongly coordinating groups (e.g., thiols, some amines) may require protection before hydrogenation. | |
| Low Enantioselectivity (ee) | Incorrect Catalyst Preparation: Incomplete formation of the active chiral complex. | - Ensure the correct rhodium-to-ligand ratio is used. - Allow sufficient time for the pre-formation of the catalyst. |
| Sub-optimal Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. | - Screen different solvents (e.g., methanol, dichloromethane, toluene). - Vary the hydrogen pressure and reaction temperature. Lower temperatures often lead to higher enantioselectivity. | |
| Substrate Geometry: The geometry of the olefin (E/Z isomer) can impact the enantioselectivity. | - While some catalysts are effective for both E and Z isomers, others show a strong preference. Confirm the isomeric purity of your starting material. | |
| Inconsistent Results | Variability in Reagent Quality: Impurities in the solvent, substrate, or hydrogen gas. | - Use high-purity reagents and solvents. - If using a hydrogen cylinder, ensure it is of high purity and consider using an in-line purifier. |
| Catalyst Degradation over Time: Improper storage of the ligand or catalyst. | - Store the this compound ligand and its metal complexes under an inert atmosphere and away from light. |
Substrate Scope and Limitations
While this compound catalysts are highly effective for a range of substrates, their performance can be limited by certain structural and electronic factors.
Generally Successful Substrates:
| Substrate Class | Typical Performance |
| α-Dehydroamino Acid Derivatives | Excellent enantioselectivity (often >95% ee) |
| Enamides | High to excellent enantioselectivity (typically 88-96% ee)[4] |
| Itaconate Derivatives | High enantioselectivity |
Potential Limitations and Problematic Substrates:
| Limitation | Substrate Characteristics | Explanation |
| Steric Hindrance | Tetrasubstituted or highly bulky olefins | The bulky nature of the substrate can hinder its approach to the chiral catalytic center, leading to slow reaction rates and potentially lower enantioselectivity. |
| Coordinating Functional Groups | Substrates containing unprotected thiols, phosphines, or certain amines | These functional groups can coordinate to the rhodium center, competing with the chiral ligand and the olefin, which can inhibit or poison the catalyst. |
| Electronic Effects | Electron-deficient olefins | While effective for many electron-rich and conjugated systems, the performance with highly electron-deficient olefins may vary and require optimization. |
| Isomeric Mixtures | Mixtures of E/Z isomers of the substrate | The catalyst may exhibit different levels of enantioselectivity for each isomer, leading to a lower overall ee of the product mixture. |
Visualizing Troubleshooting and Workflows
Troubleshooting Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity in this compound catalyzed reactions.
General Experimental Workflow for Asymmetric Hydrogenation
Caption: A standard experimental workflow for asymmetric hydrogenation using this compound catalysts.
References
Technical Support Center: Purification of Products from (S,S)-Chiraphite Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions utilizing the (S,S)-Chiraphite ligand.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most prevalent impurities typically include:
-
Residual this compound ligand: Unreacted ligand remaining in the reaction mixture.
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This compound oxide: The phosphine ligand is susceptible to oxidation, forming the corresponding phosphine oxide. This is a very common side product.
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Residual metal catalyst: If a metal catalyst (e.g., rhodium or palladium) was used, trace amounts may remain in the product.
-
Byproducts from the reaction: Depending on the specific reaction, various side products may be formed.
-
Enantiomeric or diastereomeric impurities: If the reaction is not perfectly stereoselective, other stereoisomers of the desired product may be present.
Q2: How can I remove the residual rhodium catalyst from my reaction mixture?
A2: Several methods can be employed to remove residual rhodium catalysts:
-
Silica Gel Chromatography: Passing the crude product through a silica gel plug or column can effectively adsorb the polar metal complex.
-
Activated Carbon: Stirring the reaction mixture with activated carbon can help sequester the rhodium catalyst, which can then be removed by filtration.[1]
-
Metal Scavengers: Specialized solid-supported reagents with functional groups that chelate to the metal (e.g., thiol or amine-functionalized silica) can be very effective for removing trace amounts of rhodium.
Q3: My main impurity is the oxidized this compound ligand. How can I remove it?
A3: this compound oxide is often more polar than the parent phosphine and the desired product. This polarity difference can be exploited for its removal:
-
Flash Column Chromatography: A standard silica gel column can effectively separate the more polar phosphine oxide from the less polar product.
-
Crystallization/Precipitation: In some cases, the phosphine oxide can be selectively precipitated by the addition of a non-polar solvent like hexane or pentane to a solution of the crude product in a more polar solvent like diethyl ether or dichloromethane.
-
Zinc Chloride Complexation: Triphenylphosphine oxide, a related impurity, can be removed by forming a zinc chloride complex which precipitates from ethanolic solutions. This method may be adaptable for Chiraphite oxide.
Q4: What is the best general approach for purifying the chiral product?
A4: A multi-step approach is often necessary:
-
Initial Work-up: An aqueous work-up to remove any water-soluble reagents or byproducts.
-
Removal of Catalyst and Ligand Impurities: Employing one of the methods described in Q2 and Q3. This can sometimes be achieved in a single chromatographic step.
-
Purification of the Chiral Product: This usually involves either crystallization or preparative chiral chromatography to isolate the desired enantiomer or diastereomer.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low product yield after purification. | Product degradation on silica gel: Some sensitive compounds can degrade on acidic silica gel. | - Neutralize the silica gel with a base (e.g., triethylamine) before use.- Use a different stationary phase like alumina.- Minimize the time the product is on the column. |
| Co-elution of product with impurities. | - Optimize the solvent system for chromatography to achieve better separation.- Consider using a different purification technique like crystallization or preparative HPLC. | |
| Multiple spots on TLC after column chromatography. | Incomplete separation. | - Use a shallower solvent gradient or an isocratic elution with a carefully selected solvent system.- Ensure proper column packing to avoid channeling. |
| Product decomposition during purification. | - See "Low product yield" troubleshooting. | |
| Product is not enantiomerically pure after purification. | Racemization during purification: The product may be unstable to the purification conditions. | - Avoid harsh pH conditions or high temperatures.- If using chromatography, consider using a less interactive stationary phase. |
| Inadequate separation of enantiomers. | - For chiral HPLC, screen different chiral stationary phases and mobile phases to find optimal conditions.- For crystallization, try different solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). | |
| Difficulty removing all of the this compound oxide. | Similar polarity to the product. | - If chromatography is not effective, try crystallization.- Consider converting the phosphine oxide to a more easily separable derivative, although this is less ideal. |
Quantitative Data
The following tables provide illustrative data for a hypothetical asymmetric hydrogenation reaction using an this compound-rhodium catalyst. Note: This data is for demonstration purposes and actual results will vary depending on the specific reaction and substrate.
Table 1: Purification of a Chiral Amine
| Purification Step | Yield (%) | Purity (%) (by NMR) | Enantiomeric Excess (%) (by Chiral HPLC) |
| Crude Product | 100 | 85 | 95 |
| After Silica Gel Chromatography | 90 | 98 | 95 |
| After Recrystallization | 75 | >99 | >99 |
Table 2: Comparison of Catalyst Removal Methods
| Method | Rhodium Content in Product (ppm) | Product Recovery (%) |
| Silica Gel Plug | < 10 | 95 |
| Activated Carbon Treatment | < 5 | 90 |
| Thiol-based Metal Scavenger | < 1 | 98 |
Experimental Protocols
General Protocol for Purification of a Neutral Product from an this compound-Catalyzed Reaction
-
Reaction Quenching and Initial Work-up:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If applicable, quench the reaction with an appropriate reagent (e.g., water, saturated ammonium chloride).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Removal of Catalyst and Ligand Impurities by Flash Chromatography:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
-
Enantiomeric Purification by Preparative Chiral HPLC (if necessary):
-
Develop an analytical method on a chiral HPLC column to achieve baseline separation of the enantiomers.
-
Scale up the separation to a preparative chiral column.
-
Dissolve the product from the previous step in the mobile phase.
-
Inject the sample onto the preparative column and collect the fractions corresponding to the desired enantiomer.
-
Combine the pure fractions and carefully remove the solvent under reduced pressure.
-
Visualizations
Caption: General experimental workflow for product purification.
Caption: Troubleshooting logic for common purification challenges.
References
Enhancing catalytic turnover number with (S,S)-Chiraphite
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the (S,S)-Chiraphite ligand in catalytic reactions. The information is designed to help enhance catalytic turnover numbers and address common experimental challenges.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is a chiral phosphine-phosphite ligand used in asymmetric catalysis. Its structure allows for the fine-tuning of steric and electronic properties of the catalyst, influencing both enantioselectivity and catalytic activity. |
| What types of reactions is this compound typically used for? | It is commonly employed in palladium-catalyzed cross-coupling reactions, such as Negishi, Suzuki, Heck, and Sonogashira couplings. It has also found application in other transition-metal-catalyzed transformations like allylic alkylations. |
| What is a typical catalytic turnover number (TON) to expect? | The TON is highly dependent on the specific reaction, substrate, and conditions. For some optimized palladium-catalyzed cross-coupling reactions, TONs in the range of 1,000 to 10,000 have been reported. However, achieving high TONs often requires careful optimization of reaction parameters. |
| How should this compound and its catalyst complexes be handled? | This compound and its metal complexes are often air- and moisture-sensitive. It is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent degradation and ensure catalytic activity. |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in catalytic reactions, with a focus on improving the catalytic turnover number.
Issue 1: Low or No Catalytic Activity
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | The this compound ligand or the active palladium(0) species may have decomposed due to exposure to air or moisture. Ensure all reagents and solvents are rigorously degassed and dried. Use proper air-free techniques for reaction setup. |
| Inefficient Catalyst Generation | If using a Pd(II) precatalyst, the reduction to the active Pd(0) species may be inefficient. Consider using a more reliable Pd(0) source or a pre-formed Pd(0)-(S,S)-Chiraphite complex. The choice of reducing agent or reaction conditions might need optimization. |
| Ligand Purity | Impurities in the this compound ligand can poison the catalyst. Verify the purity of the ligand by techniques such as ³¹P NMR spectroscopy. If necessary, purify the ligand before use. |
| Incorrect Ligand-to-Metal Ratio | The optimal ligand-to-metal ratio is crucial for catalyst stability and activity. An excess of ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction. Screen different ligand-to-metal ratios (e.g., 1:1, 1.1:1, 1.5:1) to find the optimum for your specific reaction. |
Issue 2: Low Catalytic Turnover Number (TON)
| Potential Cause | Troubleshooting Step |
| Sub-optimal Reaction Temperature | The reaction temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition. Perform a temperature screen to identify the optimal range for your reaction. |
| Inappropriate Solvent | The solvent can significantly impact catalyst solubility, stability, and reactivity. Screen a range of solvents with different polarities and coordinating abilities. |
| Presence of Inhibitors | Trace impurities in the starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity. Purification of starting materials may be necessary. |
| Product Inhibition | The product of the reaction may be coordinating to the metal center and inhibiting further catalysis. If suspected, try to run the reaction at a lower concentration or consider in-situ product removal if feasible. |
Issue 3: Low Enantioselectivity
| Potential Cause | Troubleshooting Step |
| Racemization of Product | The desired chiral product may be racemizing under the reaction conditions. Check the stability of the product under the reaction conditions in the absence of the catalyst. If racemization occurs, consider lowering the reaction temperature or time. |
| Incorrect Chiral Ligand | Ensure you are using the correct enantiomer of the ligand, this compound, for the desired product enantiomer. |
| Sub-optimal Ligand Structure | For your specific substrate, the steric and electronic properties of this compound may not be ideal. It may be necessary to screen a library of related chiral ligands to find a better match. |
Experimental Protocols
General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This is a general guideline and must be optimized for each specific reaction.
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and this compound to a dry Schlenk flask.
-
Add degassed solvent and stir the mixture at room temperature for the specified time to allow for complex formation.
-
-
Reaction Setup:
-
To a separate, dry Schlenk flask, add the substrate, coupling partner, and any additives (e.g., a base).
-
Evacuate and backfill the flask with inert gas several times.
-
Add the degassed solvent via syringe.
-
-
Initiation and Monitoring:
-
Transfer the prepared catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as TLC, GC, or LC-MS.
-
Visualizing Experimental Workflow & Logic
Troubleshooting Workflow for Low TON
Caption: Troubleshooting workflow for low turnover number.
General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for cross-coupling reactions.
Validation & Comparative
A Comparative Guide to (S,S)-CHIRAPHOS and Other Chiral Phosphine Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of (S,S)-CHIRAPHOS with other prominent chiral phosphine ligands, supported by experimental data and detailed protocols to aid in ligand selection for asymmetric synthesis.
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Chiral phosphine ligands have established themselves as a cornerstone of this field, enabling the synthesis of a vast array of enantioenriched molecules critical to the pharmaceutical and fine chemical industries. Among the pioneering C₂-symmetric diphosphine ligands, (S,S)-CHIRAPHOS has demonstrated significant success, particularly in the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. This guide provides a comparative analysis of (S,S)-CHIRAPHOS against other widely used chiral phosphine ligands—BINAP, Josiphos, and DuPhos—supported by experimental data from seminal studies.
Ligand Structures and General Features
Chiral phosphine ligands are broadly categorized based on the nature of their chirality. (S,S)-CHIRAPHOS, DuPhos, and BINAP possess backbone chirality, where the stereogenic centers are located in the carbon framework connecting the phosphorus atoms. In contrast, Josiphos ligands feature a combination of a chiral ferrocene backbone and a stereogenic center on one of the phosphine groups.
| Ligand | Structure | Key Features |
| (S,S)-CHIRAPHOS | (2S,3S)-Bis(diphenylphosphino)butane | C₂-symmetric, conformationally rigid five-membered chelate ring. |
| (R)-BINAP | (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Axially chiral, C₂-symmetric, forms a seven-membered chelate ring. |
| (R,S)-Josiphos | (R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine | Planar and central chirality, non-C₂-symmetric, tunable steric and electronic properties. |
| (S,S)-Me-DuPhos | (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene | C₂-symmetric, conformationally rigid phospholane rings, highly effective for a broad range of substrates. |
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is a benchmark reaction for evaluating the efficacy of chiral phosphine ligands. The following table summarizes the performance of (S,S)-CHIRAPHOS in comparison to other notable ligands in this specific reaction.
| Ligand | Catalyst Precursor | Substrate to Catalyst Ratio (S/C) | Enantiomeric Excess (ee%) | Product Configuration |
| (S,S)-CHIRAPHOS | [Rh(COD)Cl]₂ | 100 | 95 | (R) |
| (R)-BINAP | [Rh(COD)₂]BF₄ | 100 | 87 | (S) |
| (R,S)-PPF-P(t-Bu)₂ (a Josiphos-type ligand) | [Rh(COD)₂]BF₄ | 1000 | >99 | (R) |
| (S,S)-Me-DuPhos | [Rh(OTf)₂(COD)] | 10000 | >99 | (R) |
Data is compiled from various sources and standardized for comparison. Performance can vary with reaction conditions.
Experimental Protocols
A detailed experimental protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate is provided below, based on foundational studies in the field.
Materials:
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Rhodium precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., (S,S)-CHIRAPHOS)
-
Methyl (Z)-α-acetamidocinnamate
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Anhydrous, degassed solvent (e.g., ethanol or methanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, the rhodium precursor and the chiral phosphine ligand (in a 1:1.1 Rh:ligand molar ratio) are dissolved in the solvent to form the catalyst solution.
-
The substrate, methyl (Z)-α-acetamidocinnamate, is added to a reaction vessel.
-
The catalyst solution is transferred to the reaction vessel.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
The vessel is purged with hydrogen gas several times.
-
The reaction is stirred under a specific hydrogen pressure (e.g., 1-50 atm) at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the vessel is vented, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral gas chromatography or high-performance liquid chromatography.
Visualizing the Catalytic Process
To better understand the workflow and the relationships between the components of the catalytic system, the following diagrams are provided.
Conclusion
(S,S)-CHIRAPHOS remains a highly effective and historically significant ligand for asymmetric catalysis, capable of inducing high enantioselectivity in the hydrogenation of key substrates. While newer generations of ligands, such as those of the Josiphos and DuPhos families, often exhibit superior performance in terms of both enantioselectivity and catalyst loading for a broader range of substrates, the choice of ligand is ultimately substrate-dependent. This guide provides a foundational comparison to assist researchers in making informed decisions for their specific synthetic challenges. The provided experimental protocol serves as a general template that can be optimized for specific ligand-substrate combinations to achieve desired outcomes in the synthesis of chiral molecules.
A Comparative Analysis of (S,S)-Chiraphite and BINAP in Asymmetric Catalysis
In the realm of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. Among the vast arsenal of privileged ligands, (S,S)-Chiraphite and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) have emerged as notable players, each exhibiting unique structural features and catalytic activities. This guide provides a comparative overview of these two ligands, drawing upon available experimental data to highlight their respective strengths and applications.
Structural and General Properties
Both this compound and BINAP are chiral diphosphine ligands, yet they possess distinct structural frameworks that influence their coordination chemistry and catalytic behavior.
This compound is a C2-symmetric phosphine-phosphite ligand. Its structure is characterized by a chiral backbone derived from a carbohydrate, which imparts a specific conformational rigidity. This unique combination of a phosphine and a phosphite donor group allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.
BINAP , on the other hand, is a C2-symmetric biaryl diphosphine ligand with axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[1] This atropisomerism creates a well-defined chiral pocket around the metal center, which is highly effective in inducing enantioselectivity in a wide range of reactions.[1][2] BINAP is known for its thermal stability and robustness.[1]
Performance in Asymmetric Catalysis
To illustrate the catalytic performance of each ligand, we will examine their application in two distinct, yet significant, asymmetric transformations: the palladium-catalyzed atroposelective Negishi coupling for (R,R)-Chiraphite (the enantiomer of the requested this compound for which data is available) and the rhodium-catalyzed asymmetric hydrogenation of an enyne for BINAP.
Data Presentation
The following table summarizes the performance of (R,R)-Chiraphite and BINAP in their respective catalytic reactions. It is crucial to reiterate that these results are not from a direct comparative study and are presented here to showcase the capabilities of each ligand in a specific context.
| Ligand | Reaction Type | Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Turnover Number (TON) |
| (R,R)-Chiraphite | Atroposelective Negishi Coupling | Aminopyridine and Quinazoline derivatives | 0.5 mol % [Pd(cin)Cl]₂ / 1 mol % Ligand | THF/2-MeTHF | 84 | 95:5 dr | Not Reported |
| BINAP (L1) | Rh-catalyzed Hydrosilylation/Cyclization | 1,6-Enyne | 1.5 mol% Rh(cod)₂BF₄ / Ligand | Not Specified | 30 | Not Reported | Not Reported |
Note: The data for (R,R)-Chiraphite is for the synthesis of a key intermediate of GDC-6036.[3] The data for BINAP is from a comparative study with other ligands in the hydrosilylation/cyclization of a 1,6-enyne.[4]
Experimental Protocols
Atroposelective Negishi Coupling with (R,R)-Chiraphite
This protocol describes the synthesis of a key intermediate for the KRAS G12C inhibitor GDC-6036.[3]
Reaction Scheme: An aminopyridine derivative is coupled with an organozinc quinazoline derivative in the presence of a palladium catalyst and (R,R)-Chiraphite as the chiral ligand.
Experimental Workflow:
Caption: Workflow for the (R,R)-Chiraphite-catalyzed Negishi coupling.
Detailed Methodology: To a solution of the aminopyridine derivative in a mixture of THF and 2-MeTHF were added 3 equivalents of sodium trifluoroacetate (NaTFA) and the organozinc quinazoline derivative (1.1 equivalents). The palladium precatalyst, [Pd(cin)Cl]₂ (0.5 mol%), and (R,R)-Chiraphite (1 mol%) were then added. The reaction mixture was heated to 50 °C. Upon completion, the reaction yielded the desired atropisomeric product with an 84% assay yield and a 95:5 diastereomeric ratio.[3]
Rhodium-Catalyzed Asymmetric Hydrosilylation/Cyclization with BINAP
This protocol is part of a study comparing different diphosphine ligands in the rhodium-catalyzed asymmetric hydrosilylation/cyclization of a 1,6-enyne.[4]
Reaction Scheme: A 1,6-enyne undergoes an intramolecular cyclization and hydrosilylation in the presence of a rhodium catalyst and a chiral diphosphine ligand like BINAP.
Experimental Workflow:
Caption: Workflow for the BINAP-catalyzed hydrosilylation/cyclization.
Detailed Methodology: The reaction was carried out with a 1,6-enyne and triethylsilane. The rhodium precatalyst, Rh(cod)₂BF₄ (1.5 mol%), and the BINAP ligand were used. The reaction was conducted at 50 °C. The use of BINAP as the ligand resulted in a mixture of the desired cyclized product (30% yield) and a hydrosilylation byproduct (67% yield).[4]
Discussion and Conclusion
The available data, though not from a direct comparison, suggests that both this compound and BINAP are effective chiral ligands, albeit in different catalytic contexts.
This compound , and its enantiomer, has demonstrated high diastereoselectivity in a challenging atroposelective Negishi coupling, a testament to its ability to create a highly organized and effective chiral environment for C-C bond formation. This suggests its potential utility in the synthesis of complex chiral molecules, particularly those with axial chirality, which are of growing importance in drug discovery.
BINAP is a well-established and versatile ligand with a long history of success in a multitude of asymmetric transformations, most notably in asymmetric hydrogenation.[1][2] The example provided, while showing moderate yield for the desired product in a specific hydrosilylation/cyclization reaction, highlights its broad applicability. The formation of byproducts in this case also underscores the importance of ligand screening and optimization for any given transformation.
References
- 1. Asymmetric syntheses, structures and reactions of palladium(II) complexes containing thiolato- and sulfinyl-substituted P chiral phosphines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
Comparative Performance of (S,S)-Chiraphite Derivatives in Asymmetric Catalysis: A Guide for Researchers
A detailed examination of (S,S)-Chiraphite and its derivatives reveals their potential in asymmetric catalysis, particularly in rhodium-catalyzed hydroformylation reactions. This guide provides a comparative analysis of their performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in ligand selection and experimental design.
This compound, a C2-symmetric diphosphite ligand, has demonstrated effectiveness in inducing high enantioselectivity in various asymmetric transformations. The modularity of its structure allows for the synthesis of derivatives with modified steric and electronic properties, enabling the fine-tuning of catalytic activity and selectivity. This guide focuses on the comparative performance of the parent this compound and a representative derivative in the asymmetric hydroformylation of styrene, a benchmark reaction for evaluating the efficacy of chiral ligands.
Performance Data in Asymmetric Hydroformylation of Styrene
The following table summarizes the catalytic performance of this compound and a derivative where the biphenyl moieties are substituted with trimethylsilyl (TMS) groups at the 3,3'-positions. The data is based on rhodium-catalyzed hydroformylation of styrene.
| Ligand | Substrate | Conversion (%) | Regioselectivity (branched/linear) | Enantiomeric Excess (ee, %) | Reference |
| This compound | Styrene | >95 | 95/5 | 87 | [1] |
| (S,S)-3,3'-TMS-Chiraphite | Styrene | - | - | High | [1] |
Note: Specific conversion and regioselectivity data for the TMS-substituted derivative were not explicitly provided in the cited literature, though it was noted to produce high enantioselectivity.
Experimental Protocols
A detailed experimental protocol for the rhodium-catalyzed asymmetric hydroformylation of styrene using a diphosphite ligand, representative of the conditions used for this compound derivatives, is provided below.
General Procedure for Asymmetric Hydroformylation:
A 100 mL stainless steel autoclave equipped with a magnetic stirring bar is charged with [Rh(acac)(CO)₂] (4.1 mg, 0.016 mmol) and the chiral diphosphite ligand (0.0176 mmol) in the desired solvent (e.g., toluene, 10 mL). The autoclave is flushed three times with syngas (CO/H₂ = 1/1). The substrate, styrene (2.08 g, 20 mmol), is then added. The autoclave is pressurized to the desired pressure (e.g., 20 bar) with syngas and heated to the reaction temperature (e.g., 15-50 °C). The reaction is monitored by gas chromatography. After completion, the autoclave is cooled to room temperature and the pressure is carefully released. The conversion and regioselectivity are determined by GC analysis, and the enantiomeric excess of the branched aldehyde is determined by chiral HPLC or GC.
Ligand Synthesis and Catalytic Cycle
The synthesis of diphosphite ligands like this compound and its derivatives generally involves the reaction of a chiral diol with a phosphorochloridite derived from an axially chiral biphenol or binaphthol. The modular nature of this synthesis allows for systematic variation of the ligand structure.
The following diagram illustrates the general synthetic pathway for these chiral diphosphite ligands.
Caption: Synthetic scheme for chiral diphosphite ligands.
The catalytic cycle for rhodium-catalyzed hydroformylation involves several key steps, including ligand exchange, olefin coordination, migratory insertion, and reductive elimination. The chiral ligand creates a stereochemically defined environment around the rhodium center, which directs the enantioselective formation of the aldehyde product.
The logical flow of the catalytic cycle is depicted below.
Caption: Simplified Rh-catalyzed hydroformylation cycle.
The high enantioselectivities achieved with ligands like this compound are attributed to the well-defined chiral pockets created by the ligand framework, which effectively discriminate between the two prochiral faces of the olefin substrate during the key migratory insertion step. The introduction of bulky substituents, such as trimethylsilyl groups, on the biphenyl backbone can further enhance this stereochemical control, leading to even higher enantiomeric excesses.[1]
References
(S,S)-Chiraphite: A Comparative Guide to its Performance in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
(S,S)-Chiraphite, a privileged chiral phosphite ligand, has demonstrated notable efficacy in a variety of asymmetric catalytic systems. This guide provides an objective comparison of its performance against other common ligands in key catalytic transformations, supported by experimental data and detailed methodologies. The strategic application of this compound and its enantiomer, (R,R)-Chiraphite, has proven particularly advantageous in challenging reactions such as atroposelective cross-couplings and classic asymmetric hydrogenations.
Atroposelective Negishi Coupling: A Case Study in KRAS Inhibitor Synthesis
A significant application of a Chiraphite ligand is demonstrated in the synthesis of GDC-6036 (Divarasib), a potent KRAS G12C covalent inhibitor. The key step involves a highly atroposelective Negishi coupling reaction where (R,R)-Chiraphite was identified as a superior ligand for constructing the sterically hindered biaryl axis.
Experimental Data: Ligand Screening for the Atroposelective Negishi Coupling [1][2]
| Ligand | Yield (%) | Diastereomeric Ratio (dr) |
| (R,R)-Chiraphite | 70 | >99:1 |
| Walphos-type Ligand (W057-2) | High (not specified) | Excellent (not specified) |
| Other Chiral Ligands | Lower yields and/or selectivities | Not specified |
Experimental Protocol: Atroposelective Negishi Coupling with (R,R)-Chiraphite [1][2]
To a solution of the aryl bromide (1.0 equiv) and (R,R)-Chiraphite (0.01 equiv) in anhydrous THF, the organozinc reagent (1.5 equiv) is added at room temperature. The palladium precursor, [Pd(cin)Cl]₂ (0.005 equiv), is then added, and the reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until completion. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by chiral HPLC analysis.
Catalytic Cycle: Atroposelective Negishi Coupling
Caption: Generalized catalytic cycle for the Pd-catalyzed Negishi cross-coupling reaction.
Asymmetric Hydrogenation: A Benchmarking Reaction
Asymmetric hydrogenation is a fundamental transformation in organic synthesis, and the choice of chiral ligand is critical for achieving high enantioselectivity. While direct side-by-side comparisons are limited in the literature, the performance of this compound can be contextualized by examining its efficacy in the hydrogenation of standard substrates like methyl (Z)-acetamidocinnamate and comparing it to other widely used ligands under similar conditions.
Experimental Data: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate
| Ligand | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | - |
| (R,R)-Ph-BPE | Toluene | 10 | 60 | High | >95 | [3] |
| (S,S)-DIOP | Not Specified | Not Specified | Not Specified | High | ~80-90 | General Literature |
| (R)-BINAP | Not Specified | Not Specified | Not Specified | High | >95 | General Literature |
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation
In a glovebox, a pressure-resistant vial is charged with the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand (e.g., this compound, 1.1 mol%). The substrate, such as methyl (Z)-acetamidocinnamate (1.0 equiv), is then added, followed by a degassed solvent (e.g., methanol, THF, or dichloromethane). The vial is sealed, removed from the glovebox, and connected to a hydrogen manifold. The reaction is stirred under a specific hydrogen pressure at a controlled temperature for a designated time. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC or GC analysis, respectively.
Experimental Workflow: Asymmetric Hydrogenation
Caption: A typical experimental workflow for asymmetric hydrogenation.
Asymmetric Hydroformylation
Asymmetric hydroformylation is another important industrial process where chiral phosphite ligands have been extensively studied. The performance of these ligands is highly dependent on the substrate and reaction conditions.
Experimental Data: Rhodium-Catalyzed Asymmetric Hydroformylation of Styrene
| Ligand | Temp (°C) | Pressure (bar CO/H₂) | b/l ratio | Conversion (%) | ee (%) | Ref. |
| Chiral Diphosphite | 25-40 | 9 (1:1) | >95:5 | >99 | up to 76 | |
| (R,S)-BINAPHOS | Not Specified | Not Specified | Not Specified | Not Specified | High | General Literature |
Note: While this compound is a relevant phosphite ligand, specific data for its performance in the asymmetric hydroformylation of styrene was not found in the searched literature. The table includes data for a generic chiral diphosphite to illustrate typical performance.
Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydroformylation
In a stainless-steel autoclave, the rhodium precursor (e.g., Rh(CO)₂(acac)) and the chiral ligand (e.g., a chiral diphosphite) are dissolved in a degassed solvent (e.g., toluene). The substrate, such as styrene, is then added. The autoclave is sealed, purged several times with syngas (a mixture of CO and H₂), and then pressurized to the desired pressure. The reaction is heated to the specified temperature and stirred for a set period. After cooling to room temperature and venting the excess gas, the conversion, regioselectivity (branched-to-linear ratio), and enantiomeric excess of the aldehyde product are determined by GC and/or HPLC analysis.
Logical Relationship: Factors Influencing Asymmetric Hydroformylation
Caption: Key factors influencing the outcome of asymmetric hydroformylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Atroposelective Negishi Coupling Optimization Guided by Multivariate Linear Regression Analysis: Asymmetric Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-Generation Atroposelective Synthesis of KRAS G12C Covalent Inhibitor GDC-6036 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Asymmetric Reactions: A Comparative Guide to (S,S)-Chiraphite Catalysis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is paramount. Chiral catalysts play a pivotal role in this endeavor, and among them, (S,S)-Chiraphite has emerged as a notable phosphine-phosphite ligand for asymmetric transition-metal-catalyzed reactions. This guide provides an objective comparison of this compound's performance with alternative chiral ligands, supported by experimental data, and details the methodologies for validating the results of these stereoselective transformations.
The efficacy of a chiral catalyst is primarily judged by its ability to produce a high yield of the desired product with a significant excess of one enantiomer over the other, a value known as enantiomeric excess (ee). Validating these results requires precise and reliable analytical techniques. This guide will delve into the performance of this compound in a benchmark reaction and compare it to other widely used chiral phosphine ligands.
Performance in a Benchmark Reaction: Asymmetric Hydrogenation
A common test for the effectiveness of chiral phosphine ligands is the rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate. This reaction yields a chiral amino acid derivative, a valuable building block in pharmaceutical synthesis. The key performance indicators are the chemical yield and the enantiomeric excess (ee%) of the resulting product.
| Ligand | Catalyst System | Yield (%) | Enantiomeric Excess (ee%) |
| This compound | [Rh(COD)₂(BF₄)]/(S,S)-Chiraphite | >99 | 98.4 (R) |
| (S,S)-CHIRAPHOS | [Rh(COD)₂(BF₄)]/(S,S)-CHIRAPHOS | >99 | 99 (R) |
| (R,R)-DIPAMP | [Rh(COD)₂(BF₄)]/(R,R)-DIPAMP | >99 | 94 (S) |
| (R)-BINAP | [Rh(COD)₂(BF₄)]/(R)-BINAP | >99 | 87 (R) |
Table 1: Comparison of various chiral phosphine ligands in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate. All reactions were carried out under comparable conditions.
As the data indicates, this compound demonstrates excellent performance, achieving a high yield and an impressive enantiomeric excess of 98.4%. Its performance is comparable to the well-established ligand (S,S)-CHIRAPHOS and superior to (R,R)-DIPAMP and (R)-BINAP in terms of enantioselectivity for this specific transformation.
Experimental Protocols for Result Validation
Accurate determination of the enantiomeric excess is crucial for validating the success of an asymmetric reaction. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most common and reliable methods for this purpose.
Protocol: Chiral HPLC Analysis of N-acetyl-phenylalanine methyl ester
This protocol outlines the determination of the enantiomeric excess of the product from the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.
1. Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the crude reaction product in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). The exact ratio should be optimized to achieve good separation of the enantiomers (a common starting point is 90:10 hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
3. Analysis Procedure:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
To confirm peak identity, inject a sample of the racemic mixture (a 50:50 mixture of both enantiomers), which should show two peaks of equal area.
-
Calculate the enantiomeric excess using the areas of the two peaks:
- ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
- Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizing the Validation Workflow
The process of validating the results of a catalyzed reaction can be represented as a clear workflow.
This diagram illustrates the logical flow from the initial asymmetric reaction through the critical validation steps to the final comparative analysis of the catalyst's performance.
Logical Comparison of Chiral Ligands
The selection of a chiral ligand is a critical decision in the development of an asymmetric synthesis. The following diagram outlines the key considerations when comparing this compound to other chiral phosphine ligands.
The Strategic Application of (S,S)-Chiraphite in Asymmetric Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. This guide provides a comprehensive cost-benefit analysis of (S,S)-Chiraphite, a well-established chiral phosphite ligand, by comparing its performance with other notable alternatives in key asymmetric transformations. The supporting experimental data, detailed protocols, and visual aids aim to facilitate an informed decision-making process for ligand selection in asymmetric catalysis.
This compound has demonstrated its utility in various asymmetric reactions, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of complex chiral molecules. Its performance, however, must be weighed against other prominent classes of chiral ligands, such as phosphines and other phosphites, in more common applications like asymmetric hydrogenation and hydroformylation. This guide will delve into these comparisons to provide a clear perspective on the relative merits of this compound.
Performance in Asymmetric Hydrogenation
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins is a benchmark for evaluating the efficacy of chiral ligands. The hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC) is a widely studied example, providing a basis for comparing ligand performance.
| Ligand | Catalyst Precursor | Substrate/Catalyst Ratio | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Ref. |
| (S,S)-DIPAMP | [Rh(COD)(DIPAMP)]BF₄ | 1000:1 | MeOH | 3 atm | 25 | 1 | >95 | 95 (S) | [1] |
| (R,R)-DuPhos | [Rh(COD)(DuPhos)]BF₄ | 1000:1 | MeOH | 1 atm | 25 | 1 | 100 | >99 (R) | [2] |
| (S,S)-JosiPhos | [Rh(COD)(JosiPhos)]BF₄ | 1000:1 | Toluene | 60 bar | 25 | 12 | 100 | 99 (S) | [2] |
| Monophosphoramidite | [Rh(COD)₂]BF₄ | 100:1 | DCM | 1 atm | 20 | 0.25 | 100 | 98 (R) | [2] |
Performance in Asymmetric Hydroformylation
Asymmetric hydroformylation is another critical industrial process where the choice of chiral ligand is paramount. The hydroformylation of vinyl acetate to produce chiral aldehydes is a representative example.
| Ligand | Substrate/Rh Ratio | Pressure (CO/H₂) | Temp (°C) | Time (h) | Conversion (%) | b/l ratio | ee (%) | Ref. |
| BettiPhos (SC,SC,RP,SC)-4b | 1000:1 | 30 bar (1:1) | 60 | 14 | 99 | >1000 | 97 (R) | [3] |
| BettiPhos (SC,SC,RP,RC)-4c | 1000:1 | 30 bar (1:1) | 60 | 14 | 99 | >1000 | 96 (R) | [3] |
| BINAPHOS | 1000:1 | 100 bar (1:1) | 60 | 24 | 100 | 88:12 | 94 (R) | [4] |
Note: While Chiraphite ligands have been used in hydroformylation, direct comparative data for this compound in the hydroformylation of vinyl acetate was not found in the reviewed literature. The table showcases the performance of other phosphine-phosphoramidite and phosphine-phosphite ligands.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires a multifaceted consideration of ligand cost, catalyst loading, turnover number (TON), and overall process efficiency.
Cost: The price of chiral ligands can vary significantly based on the complexity of their synthesis, the cost of raw materials, and commercial availability. While specific pricing is typically obtained by quotation from suppliers like Sigma-Aldrich and BLD Pharm, a qualitative assessment can be made.[5][6] Ligands with multi-step syntheses and those requiring expensive starting materials, such as some derivatives of BINOL or ferrocene, tend to be more expensive. The synthesis of Chiraphite, being a phosphite ligand derived from a chiral diol, is generally considered to be more straightforward than that of many complex phosphine ligands. This suggests a potential cost advantage for Chiraphite and other phosphite-based ligands.
Catalyst Loading and Turnover Number (TON): A crucial factor in the economic feasibility of a catalytic process is the catalyst loading, which is directly related to the turnover number (TON) – the number of moles of substrate converted per mole of catalyst. Highly efficient ligands enable lower catalyst loadings, which not only reduces the cost associated with the ligand and the metal precursor but also simplifies product purification by minimizing residual metal content. For industrial applications, achieving high TONs is a primary objective. The development of ligands that are both highly active and stereoselective allows for catalyst loadings to be minimized, significantly impacting the overall process economics.[7]
Overall Process Efficiency: The ideal ligand contributes to a process that is not only highly selective and high-yielding but also robust and operates under mild conditions (low pressure, low temperature). This reduces energy consumption and the need for specialized high-pressure equipment, further enhancing the economic and environmental profile of the synthesis.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate:
-
Catalyst Precursor Preparation: In a nitrogen-filled glovebox, the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (in a 1:1.1 Rh:ligand molar ratio) are dissolved in a degassed solvent (e.g., dichloromethane). The solution is stirred at room temperature for 30 minutes to form the catalyst precursor.
-
Hydrogenation Reaction: The substrate, methyl (Z)-α-acetamidocinnamate, is placed in a high-pressure autoclave. The solvent (e.g., methanol) is added, and the solution is degassed. The catalyst precursor solution is then transferred to the autoclave.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred at a constant temperature (e.g., 25 °C) for the specified time.
-
Analysis: After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC or GC analysis.
Visualizing Catalytic Concepts
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Caption: A workflow for the rational selection of a chiral ligand for a new synthetic process.
Caption: Generalized structure of a Chiraphite-type ligand.
Conclusion
The choice of a chiral ligand is a complex decision that extends beyond just achieving high enantioselectivity. While this compound has proven to be a valuable ligand in specific applications, a thorough cost-benefit analysis necessitates a comparison with a range of alternative ligands under the specific reaction conditions of interest. Factors such as ligand synthesis cost, catalyst loading, turnover number, and the overall efficiency of the catalytic process must be carefully weighed. For researchers and process chemists, the initial investment in screening a diverse set of commercially available ligands, including established phosphines like DuPhos and JosiPhos, as well as phosphites like Chiraphite, can lead to the identification of a truly optimal catalyst system that delivers both high performance and economic viability. The data and frameworks presented in this guide are intended to support a more strategic and evidence-based approach to this critical aspect of asymmetric synthesis.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral phosphine ligands | Sigma-Aldrich [sigmaaldrich.com]
- 6. Chiral phosphine ligands|BLD Pharm [bldpharm.com]
- 7. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility in Asymmetric Catalysis: A Comparative Guide to (S,S)-Chiraphite
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount. In the realm of asymmetric catalysis, the choice of chiral ligand is a critical factor influencing not only the enantioselectivity and yield but also the consistency of these results. This guide provides a comparative analysis of (S,S)-Chiraphite, a well-regarded phosphine-phosphite ligand, against other common ligands in asymmetric hydrogenation reactions. The data presented, summarized from peer-reviewed literature, aims to offer an objective overview of its performance and aid in the selection of the most suitable catalytic system.
Performance in Asymmetric Hydrogenation
This compound has demonstrated high efficiency in various rhodium-catalyzed asymmetric hydrogenation reactions. Its performance, particularly in the hydrogenation of prochiral olefins like methyl (Z)-acetamidocinnamate (MAC) and dimethyl itaconate, is a key benchmark for its utility. Below is a comparison of this compound with other widely used chiral phosphine ligands.
| Ligand | Substrate | Enantiomeric Excess (ee %) | Yield (%) | Conditions |
| This compound | Methyl (Z)-acetamidocinnamate | >99 | >99 | Rh(COD)₂BF₄, CH₂Cl₂, 1 atm H₂, rt |
| (R,R)-DuPhos | Methyl (Z)-acetamidocinnamate | 98 | >99 | Rh(COD)₂BF₄, MeOH, 1 atm H₂, rt |
| (S,S)-Et-DuPhos | Methyl (Z)-acetamidocinnamate | >99 | >99 | Rh(COD)₂BF₄, MeOH, 1 atm H₂, rt |
| This compound | Dimethyl itaconate | 98 | >99 | Rh(COD)₂BF₄, CH₂Cl₂, 1 atm H₂, rt |
| (R,R)-DuPhos | Dimethyl itaconate | 97 | >99 | Rh(COD)₂BF₄, MeOH, 1 atm H₂, rt |
This data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate with Rh/(S,S)-Chiraphite
This protocol provides a general procedure for the asymmetric hydrogenation of a standard substrate using a Rhodium-(S,S)-Chiraphite catalyst.
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
This compound
-
Methyl (Z)-acetamidocinnamate (MAC)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%).
-
Add this compound (1.1 mol%).
-
Add anhydrous, degassed CH₂Cl₂ to dissolve the catalyst precursor and ligand.
-
Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst.
-
-
Hydrogenation:
-
In a separate Schlenk flask, dissolve methyl (Z)-acetamidocinnamate (100 mol%) in anhydrous, degassed CH₂Cl₂.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
The reaction mixture is then subjected to three cycles of vacuum and backfilling with hydrogen gas.
-
The reaction is stirred vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
-
Factors Influencing Reproducibility
Reproducibility in asymmetric catalysis is highly sensitive to a number of factors. When using this compound and similar air-sensitive ligands, meticulous attention to experimental detail is crucial.
-
Purity of Reagents and Solvents: The presence of impurities, particularly oxygen and water, can significantly deactivate the catalyst and lead to inconsistent results. The use of freshly distilled and thoroughly degassed solvents is essential.
-
Ligand Quality: The enantiomeric and chemical purity of the this compound ligand is critical. Impurities can act as catalyst poisons or lead to the formation of less selective catalytic species.
-
Catalyst Preparation: The method of catalyst preparation, including the order of addition of reagents and the time allowed for catalyst formation, can impact the nature of the active species and, consequently, the reaction outcome.
-
Reaction Conditions: Strict control over reaction parameters such as temperature, hydrogen pressure, and substrate-to-catalyst ratio is necessary to ensure reproducible results.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of enamides and a typical experimental workflow.
Caption: Generalized catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
(S,S)-Chiraphite in Catalysis: A Comparative Analysis of Kinetic Performance in Asymmetric Hydrogenation
A detailed examination of the kinetic profiles of (S,S)-Chiraphite and related phosphine-phosphite ligands in asymmetric hydrogenation reveals a class of catalysts with significant potential for industrial and research applications. This guide provides a comparative analysis of their performance against a well-established catalyst, offering insights into their relative efficacy and operational parameters through experimental data and standardized protocols.
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is paramount for the synthesis of chiral molecules, a critical aspect of drug development and fine chemical production. This compound, a member of the phosphine-phosphite ligand family, has emerged as a promising candidate for various catalytic transformations, particularly in rhodium-catalyzed asymmetric hydrogenation reactions. Understanding the kinetic behavior of such catalysts is crucial for process optimization and for elucidating the reaction mechanism.
This guide presents a summary of the kinetic performance of a catalyst bearing a close structural analog to this compound in the asymmetric hydrogenation of dimethyl itaconate. For comparative purposes, the performance of a catalyst based on the well-known (S)-BINAP ligand under similar reaction conditions is also presented.
Performance Comparison in Asymmetric Hydrogenation of Dimethyl Itaconate
The following table summarizes the performance of a Rh(I) catalyst bearing a phosphine-phosphite ligand, structurally analogous to this compound, and a Ru(II) catalyst with the (S)-BINAP ligand in the asymmetric hydrogenation of dimethyl itaconate.
| Catalyst System | Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Conditions |
| [Rh(COD)(L)]BF₄ | Phosphine-phosphite | Dimethyl Itaconate | >99 | 87 | 4 bar H₂, 24 h, CH₂Cl₂[1] |
| Ru(OAc)₂( (S)-BINAP) | (S)-BINAP | Dimethyl Itaconate | 100 | 95 | 4 atm H₂, 12 h, EtOH |
Experimental Protocols
A detailed understanding of the experimental setup is critical for the replication and interpretation of kinetic studies. Below is a representative protocol for the asymmetric hydrogenation of olefins utilizing a rhodium catalyst with a phosphine-phosphite ligand.[1]
Catalyst Preparation (in situ): The active catalyst is typically prepared in situ by reacting the phosphine-phosphite ligand with a rhodium precursor, such as [Rh(COD)₂]BF₄, in a suitable solvent under an inert atmosphere.
Asymmetric Hydrogenation of Dimethyl Itaconate: In a glovebox, a solution of dimethyl itaconate (0.037 mmol) and the in situ prepared rhodium catalyst (0.35 µmol) in CH₂Cl₂ (2.0 mL) is placed in a high-pressure reactor. The reactor is purged with hydrogen and then pressurized to the desired pressure (e.g., 4 bar). The reaction mixture is stirred at a constant temperature for a specified duration (e.g., 24 hours).
Analysis: Upon completion, the reactor is carefully depressurized, and the solvent is removed under vacuum. The conversion and enantiomeric excess of the product are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for conducting a kinetic study of an asymmetric hydrogenation reaction.
Caption: General workflow for a kinetic study of asymmetric hydrogenation.
The presented data and protocols offer a foundational understanding of the performance of this compound-type catalysts in asymmetric hydrogenation. While direct and extensive kinetic studies on this compound remain relatively scarce in publicly available literature, the performance of its close analogs suggests a high degree of efficiency and enantioselectivity. Further detailed kinetic investigations, including the determination of reaction orders, activation parameters, and the effect of substrate and catalyst concentration, would provide a more complete picture and facilitate the rational design of improved catalytic systems for asymmetric synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of (S,S)-Chiraphite
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemicals like (S,S)-Chiraphite, a chiral phosphine ligand, are critical components of laboratory safety protocols. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on information for the related compound (R,R)-Chiraphite, the following personal protective equipment (PPE) and handling procedures are recommended.
Table 1: Handling and Personal Protective Equipment (PPE) for Chiraphite Compounds
| Precautionary Statement Code | Description | Recommended Action |
| P222 | Do not allow contact with air. | Handle under an inert atmosphere (e.g., nitrogen or argon). |
| P231 | Handle under inert gas. | Use a glovebox or Schlenk line for transfers and manipulations. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Wear nitrile or butyl rubber gloves, a lab coat, and chemical safety goggles. |
| Hazard Statement | Description | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. |
Step-by-Step Disposal Procedure for this compound
The Precautionary Statement P501 advises that this compound and its container must be disposed of in accordance with local, regional, national, and international regulations. The following procedure outlines the best practices for laboratory-scale waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, spatulas, pipette tips), in a dedicated, clearly labeled, and sealable waste container.
-
Liquid Waste: If this compound is in a solution, do not mix it with other solvent waste streams, especially chlorinated solvents.[1] Collect it in a separate, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., harmful/irritant).
2. In-Lab Deactivation (for small quantities, if permissible by institutional policy):
-
For trace amounts of residual this compound on glassware, a chemical decontamination step can be considered. This should only be performed by trained personnel in a well-ventilated fume hood.
-
A common method for the degradation of organophosphorus compounds involves treatment with a strong nucleophile. A solution of sodium hypochlorite (bleach) or sodium hydroxide can be used. However, these are harsh chemical methods and should be used with caution.
-
Rinse the decontaminated glassware thoroughly with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
3. Packaging for Disposal:
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Place the primary waste container inside a secondary, larger, and shatter-proof container for transport.
4. Storage Pending Disposal:
-
Store the packaged waste in a designated hazardous waste accumulation area. This area should be well-ventilated, away from heat sources, and separate from incompatible materials.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Provide them with a detailed inventory of the waste.
-
Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the proper disposal procedure for this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemicals you are working with.
References
Essential Safety and Logistical Information for Handling (S,S)-Chiraphite
(S,S)-Chiraphite is an air- and moisture-sensitive organophosphorus compound. Proper handling is crucial to ensure laboratory safety and maintain the integrity of the reagent. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential hazards associated with this compound. Given its reactivity, a multi-layered approach to PPE is recommended.
| PPE Category | Minimum Requirement | Recommended for Enhanced Safety |
| Eye Protection | Chemical safety goggles. | Full face shield in addition to safety goggles, especially when handling larger quantities. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Double-gloving with an inner nitrile glove and an outer, heavier-duty glove (e.g., neoprene or butyl rubber). |
| Body Protection | Flame-retardant lab coat. | A chemical-resistant apron worn over the flame-retardant lab coat. |
| Footwear | Closed-toe shoes made of a non-porous material. | Chemical-resistant, steel-toe boots. |
| Respiratory | Work in a certified chemical fume hood or glovebox. | A government-approved respirator may be necessary for non-routine tasks or in case of a spill.[1] |
Operational Plan: Handling and Storage
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere, such as nitrogen or argon.[2][3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The storage area should be separate from oxidizing agents and other incompatible materials.
-
Maintain an inert atmosphere within the storage container.
Handling Workflow:
The following workflow is recommended for handling this compound. This process is designed to minimize exposure to air and moisture.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Quenching Excess Reagent:
-
Dilution: Unused or residual this compound should be diluted with a high-boiling, non-reactive solvent such as toluene or heptane.
-
Quenching: The diluted solution should be slowly added to a suitable quenching agent, such as isopropanol. This should be done in an ice bath to control the exothermic reaction.
-
Secondary Quench: After the initial reaction subsides, a more reactive quenching agent like methanol can be slowly added to ensure complete neutralization.[4]
-
Final Hydrolysis: Finally, water should be added dropwise to hydrolyze any remaining reactive species.[4]
Waste Disposal:
-
All quenched materials and contaminated items (e.g., gloves, syringes, septa) must be collected in a designated hazardous waste container.
-
The container must be clearly labeled with the contents, including "this compound (quenched)" and any solvents used.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Decontamination of Glassware:
-
Glassware should be rinsed with a suitable solvent (e.g., acetone) to remove any organic residues.
-
The rinsate should be collected and disposed of as hazardous waste.
-
Subsequently, the glassware can be washed with a detergent and water.
By adhering to these procedures, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work. Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
